Product packaging for Sarmoxicillin(Cat. No.:CAS No. 67337-44-4)

Sarmoxicillin

Cat. No.: B1680774
CAS No.: 67337-44-4
M. Wt: 449.5 g/mol
InChI Key: XMNFWSAYWSUJMH-KRWWSPQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sarmoxicillin is a potent and selective androgen receptor modulator (SARM) supplied for non-clinical research applications. This compound exhibits high binding affinity to androgen receptors, making it a valuable tool for investigating anabolic pathways, muscle wasting disorders, and androgen receptor biology in experimental models. Its mechanism of action involves targeted tissue-selective activation of the androgen receptor, which allows researchers to study its effects on muscle and bone mass with potentially reduced off-target effects. This compound is strictly for use in laboratory research and is not intended for human consumption, diagnostic, or therapeutic use. Researchers are responsible for ensuring all research complies with applicable laws and regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27N3O6S B1680774 Sarmoxicillin CAS No. 67337-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67337-44-4

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

methoxymethyl (2S,5R,6R)-6-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H27N3O6S/c1-20(2)15(19(28)30-10-29-5)23-17(27)14(18(23)31-20)24-16(26)13(22-21(24,3)4)11-6-8-12(25)9-7-11/h6-9,13-15,18,22,25H,10H2,1-5H3/t13?,14-,15+,18-/m1/s1

InChI Key

XMNFWSAYWSUJMH-KRWWSPQJSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

sarmoxicillin
sarmoxicillin monohydrochloride, (2S-(2alpha,5alpha,6beta(S*)))-isomer
sarmoxicillin, (2S-(2alpha,5alpha,6beta(S*)))-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used for the treatment of bacterial infections. Its bactericidal activity stems from the specific inhibition of bacterial cell wall biosynthesis. This guide provides a detailed examination of the molecular mechanism of amoxicillin, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent disruption of peptidoglycan synthesis. We present quantitative data on its efficacy, detail the experimental protocols for susceptibility testing, and illustrate the key pathways and processes through structured diagrams.

Introduction

Amoxicillin, a derivative of 6-aminopenicillanic acid, belongs to the penicillin class of antibiotics.[1] Its efficacy against a wide range of Gram-positive and some Gram-negative bacteria has made it a cornerstone of antibacterial therapy.[2][3] Understanding its core mechanism of action is critical for optimizing its clinical use, overcoming resistance, and developing novel antibacterial agents. This document serves as a technical resource, elucidating the biochemical interactions and cellular consequences of amoxicillin exposure in susceptible bacteria.

Core Mechanism of Action: Inhibition of Cell Wall Synthesis

The primary mechanism of amoxicillin is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1][2][4] This process is bactericidal, meaning it leads to the death of the bacterial cell.[2][3][5]

The Target: Penicillin-Binding Proteins (PBPs)

The molecular targets of amoxicillin are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[2][6] These enzymes, which include transpeptidases, are anchored in the bacterial cytoplasmic membrane and are responsible for the final steps of peptidoglycan assembly.[1][7] Specifically, they catalyze the cross-linking of peptide side chains of adjacent N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) glycan strands, which provides the cell wall its structural integrity.[8][9]

Molecular Interaction and Inhibition

Amoxicillin's structure, particularly its β-lactam ring, mimics the D-Ala-D-Ala moiety of the natural PBP substrate.[1][10] This allows it to fit into the active site of the PBP enzyme.

  • Acylation of PBP: The serine residue in the active site of the PBP attacks the carbonyl carbon of the β-lactam ring.[11]

  • Covalent Bonding: This attack opens the strained β-lactam ring and forms a stable, covalent acyl-enzyme intermediate.[10][12]

  • Enzyme Inactivation: Unlike the natural substrate, this bond is very slow to hydrolyze. This effectively sequesters the enzyme, rendering it inactive and unable to perform its cross-linking function.[10][13]

The inhibition of multiple PBP types disrupts the delicate balance of cell wall synthesis and degradation, leading to a weakened cell wall structure. In the hypotonic environment of the host, this structural failure results in uncontrolled water influx, cell swelling, and eventual lysis.[4]

Signaling Pathway Diagram

The logical flow from amoxicillin administration to bacterial cell death is illustrated below.

Amoxicillin_MoA cluster_process Cellular Process cluster_outcome Bacterial Outcome Amoxicillin Amoxicillin PBP Penicillin-Binding Protein (PBP) (e.g., Transpeptidase) Amoxicillin->PBP Inhibition Inhibition of Transpeptidation Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Weak_Wall Weakened Cell Wall Inhibition->Weak_Wall Wall_Synth Cell Wall Synthesis Crosslinking->Wall_Synth Wall_Synth->Weak_Wall Prevents formation of strong wall Lysis Osmotic Lysis & Cell Death Weak_Wall->Lysis AST_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardize Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Media with Standardized Bacteria Inoculum->Inoculate Media Prepare Serial Dilutions of Amoxicillin in Media (Agar or Broth) Media->Inoculate Incubate Incubate (35-37°C, 18-24h) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine Determine MIC: Lowest Concentration with No Growth Observe->Determine Resistance_Mechanisms cluster_resistance Resistance Mechanisms Amoxicillin Amoxicillin Inhibition Cell Wall Synthesis Inhibition Amoxicillin->Inhibition causes PBP Penicillin-Binding Protein (PBP) BetaLactamase β-Lactamase Enzyme BetaLactamase->Amoxicillin Hydrolyzes AlteredPBP Altered PBP (Reduced Affinity) AlteredPBP->Amoxicillin Prevents binding ReducedPerm Reduced Permeability (Porin Channel Loss) ReducedPerm->Amoxicillin Blocks entry

References

The Prodrug Sarmoxicillin: A Technical Overview of its Chemical Properties and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sarmoxicillin, a methoxymethyl ester of hetamoxicillin, is a prodrug of the widely used broad-spectrum antibiotic, amoxicillin. Its chemical modification significantly enhances its lipophilicity compared to its parent compound, a strategic alteration designed to improve its pharmacokinetic properties, including oral absorption and tissue penetration. This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and pharmacokinetic profile of this compound, supported by experimental data and methodologies.

Chemical Structure and Identification

This compound is chemically designated as methoxymethyl (2S,5R,6R)-6-[4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1]

Key Structural Features:

  • β-Lactam Ring: The core structure contains a four-membered β-lactam ring fused to a five-membered thiazolidine ring, characteristic of the penicillin antibiotic class. This strained ring system is crucial for its antibacterial activity.

  • Amoxicillin Moiety: The fundamental structure is derived from amoxicillin, which is evident from the acyl side chain attached to the β-lactam ring.

  • Hetamoxicillin Intermediate: this compound is formally a derivative of hetamoxicillin, where the amino group of amoxicillin has reacted with acetone to form an imidazolidinone ring.

  • Methoxymethyl Ester: The carboxylic acid group of the thiazolidine ring is esterified with a methoxymethyl group. This ester linkage is key to its prodrug nature, as it is designed to be cleaved in vivo to release the active amoxicillin.

Chemical Identifiers:

IdentifierValue
CAS Number 67337-44-4
Molecular Formula C21H27N3O6S
Molecular Weight 449.52 g/mol
InChI Key XMNFWSAYWSUJMH-KRWWSPQJSA-N
SMILES CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)OCOC)C[1]

Physicochemical Properties

The defining physicochemical characteristic of this compound is its increased lipophilicity compared to amoxicillin. This property is a direct result of the esterification of the polar carboxylic acid group.

Partition Coefficients:

The lipophilicity is quantitatively expressed by the partition coefficient (P), which measures the distribution of a compound between an organic and an aqueous phase.

pHPartition Coefficient (n-octanol/buffer)
2.0>1000
3.018.2
6.03.0
7.43.0
8.03.0

Data extracted from Smyth et al., 1981.

This data clearly demonstrates a significantly higher preference for the organic phase at physiological pH compared to amoxicillin, which is an amphoteric molecule with much lower lipid solubility.

Pharmacokinetics and Metabolism

This compound is designed to be absorbed orally in its intact form, after which it undergoes hydrolysis to release the active drug, amoxicillin.

Absorption and Bioavailability:

Oral administration of this compound in human subjects has demonstrated that a significant portion of the prodrug is absorbed intact, bypassing extensive first-pass metabolism in the gut and liver.

Metabolic Pathway:

The in vivo conversion of this compound to amoxicillin proceeds through a two-step hydrolysis mechanism.

This compound This compound Hetamoxicillin Hetamoxicillin This compound->Hetamoxicillin Esterase Activity Formaldehyde Formaldehyde This compound->Formaldehyde Esterase Activity Methanol Methanol This compound->Methanol Esterase Activity Amoxicillin Amoxicillin (Active) Hetamoxicillin->Amoxicillin Hydrolysis Acetone Acetone Hetamoxicillin->Acetone

Metabolic conversion of this compound to Amoxicillin.

Pharmacokinetic Parameters:

Studies in humans have shown differences in the pharmacokinetic profiles of amoxicillin when administered as this compound compared to oral amoxicillin. Administration of this compound leads to a lower peak plasma concentration (Cmax) of amoxicillin and a longer time to reach Cmax (Tmax), suggesting a slower, more sustained release of the active drug.

ParameterThis compound AdministrationAmoxicillin Administration
Amoxicillin Cmax LowerHigher
Amoxicillin Tmax LongerShorter
Amoxicillin Half-life LongerShorter
Salivary Amoxicillin Significant LevelsNegligible Levels

Qualitative summary from Smyth et al., 1981.

The appearance of significant levels of amoxicillin in the saliva after this compound administration is a notable finding, suggesting improved tissue penetration of the lipophilic prodrug.

Mechanism of Action

As this compound is a prodrug, its antibacterial activity is attributable to the action of its active metabolite, amoxicillin.

cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to

Mechanism of action of Amoxicillin.

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.

Experimental Protocols

The following are summaries of the experimental methodologies used to characterize this compound.

Determination of Partition Coefficients:

  • Principle: The distribution of the compound between two immiscible phases, n-octanol (representing a lipid environment) and an aqueous buffer at a specific pH, is measured.

  • Methodology:

    • Solutions of this compound and amoxicillin were prepared in aqueous buffers at various pH values (2.0, 3.0, 6.0, 7.4, and 8.0).

    • Equal volumes of the buffered solution and n-octanol were mixed and allowed to equilibrate at 25°C.

    • The concentration of the compound in the aqueous phase was determined spectrophotometrically by measuring the absorbance at 270 nm.

    • The partition coefficient was calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Human Pharmacokinetic Studies:

  • Study Design: A randomized, crossover study design was employed with healthy adult male volunteers.

  • Methodology:

    • Subjects were administered single oral doses of this compound or amoxicillin.

    • Blood and saliva samples were collected at predetermined time intervals.

    • Plasma and saliva concentrations of this compound and amoxicillin were determined using a validated bioassay or chromatographic method.

    • Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life were calculated from the concentration-time data.

Conclusion

This compound represents a successful application of the prodrug concept to improve the pharmacokinetic properties of amoxicillin. Its enhanced lipophilicity facilitates improved absorption and tissue distribution, leading to a distinct pharmacokinetic profile characterized by sustained plasma concentrations and the ability to penetrate into compartments such as saliva. The ultimate therapeutic effect of this compound is mediated by its efficient in vivo conversion to amoxicillin, which then acts by inhibiting bacterial cell wall synthesis. The data and methodologies presented in this guide provide a comprehensive technical foundation for researchers and professionals involved in the development and study of novel antibiotic therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of Amoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide details the synthesis and purification of Amoxicillin. The term "Sarmoxicillin" did not yield specific results in comprehensive searches of scientific literature and is likely a typographical error, a developmental codename, or a regional variant name for Amoxicillin. Given the context of β-lactam antibiotics, the information presented for Amoxicillin is considered the most relevant and technically sound response.

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used to treat a variety of bacterial infections.[1] As a semi-synthetic derivative of penicillin, its production is a significant undertaking in the pharmaceutical industry, requiring precise control over synthesis and rigorous purification to ensure safety and efficacy.[2] This guide provides a detailed overview of the primary methods for Amoxicillin synthesis and purification, intended for researchers, scientists, and professionals in drug development.

The core of Amoxicillin's structure is the 6-aminopenicillanic acid (6-APA) nucleus, which is acylated with a D-(-)-α-amino-p-hydroxyphenylacetyl group. The production of 6-APA is typically achieved through the fermentation of Penicillium chrysogenum to produce Penicillin G, followed by enzymatic hydrolysis.[2][3] The subsequent synthesis of Amoxicillin from 6-APA can be accomplished through either chemical or enzymatic pathways. While chemical methods were historically prevalent, enzymatic synthesis has become the preferred industrial method due to its milder reaction conditions, reduced environmental impact, and higher specificity.[3]

Synthesis of Amoxicillin

The transformation of the 6-APA precursor into Amoxicillin is the crucial step in its production. This is primarily achieved via two routes: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis

Enzymatic synthesis is considered a "green" chemistry approach and is now the predominant industrial method.[3] It utilizes an immobilized enzyme, typically Penicillin G Acylase (PGA), to catalyze the acylation of 6-APA with an activated side-chain donor.[1] The most common side-chain donor is D-p-hydroxyphenylglycine methyl ester (HPGME).[1][4]

The reaction is kinetically controlled, meaning the formation of Amoxicillin is favored initially, but the same enzyme can also catalyze the hydrolysis of both the substrate (HPGME) and the product (Amoxicillin).[4] Therefore, reaction conditions must be carefully optimized to maximize the synthesis yield before hydrolysis becomes significant.

Key Reaction Parameters:

  • pH: The pH is a critical parameter, as the enzyme's activity and the ionization state of the substrates are pH-dependent. The optimal pH for synthesis is typically maintained around 6.0-6.5.[1]

  • Temperature: Lower temperatures (e.g., 15-25°C) generally favor the synthesis reaction over hydrolysis, leading to higher yields.[5]

  • Substrate Ratio: An excess of the acyl donor (HPGME) relative to 6-APA is often used to drive the reaction towards product formation. A molar ratio of HPGME to 6-APA of 2:1 or 3:1 is common.[4]

  • Co-solvents: The addition of organic co-solvents, such as ethylene glycol, can enhance the yield by improving the solubility of substrates and shifting the reaction equilibrium. Yields can be significantly improved with the addition of co-solvents.[5]

The following protocol is a representative example synthesized from multiple sources describing the key steps in a batch enzymatic synthesis process.

  • Reactor Setup: A temperature-controlled batch reactor equipped with a pH controller and an agitator is used.

  • Reagent Preparation:

    • Prepare an aqueous solution of 6-aminopenicillanic acid (6-APA). A typical starting concentration is 50-125 mM.

    • Prepare a solution of D-p-hydroxyphenylglycine methyl ester (HPGME). A typical starting concentration is 100-375 mM to achieve the desired molar excess.

    • If using a co-solvent, prepare the reaction buffer (e.g., sodium phosphate) with the desired percentage of ethylene glycol (e.g., 30-60% v/v).[5]

  • Reaction Initiation:

    • Add the 6-APA and HPGME solutions to the reactor.

    • Adjust the temperature to the desired setpoint (e.g., 20-25°C).[5]

    • Adjust the pH to the optimal level (e.g., 6.0-6.5) using a suitable base (e.g., NaOH).

    • Introduce the immobilized Penicillin G Acylase (e.g., 20 IU per mmol of 6-APA) to start the reaction.

  • Reaction Monitoring:

    • Maintain the temperature and pH at the setpoints throughout the reaction. The pH will tend to drop as the reaction proceeds, requiring the controlled addition of a base.

    • Monitor the concentrations of Amoxicillin, 6-APA, and HPGME over time using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination:

    • The reaction is typically stopped after a predetermined time (e.g., 4-10 hours) when the maximum concentration of Amoxicillin is achieved, before product hydrolysis significantly reduces the yield.[5]

    • The immobilized enzyme is separated from the reaction mixture by filtration for reuse.

    • The resulting solution, containing Amoxicillin, unreacted substrates, and by-products, is then forwarded to the purification stage.

Chemical Synthesis

Traditional chemical synthesis routes often involve the use of protecting groups for the amino and carboxyl functions of the reactants and harsh reaction conditions. One common method involves the use of a Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid.

This process is generally less favored now due to several disadvantages compared to the enzymatic route:

  • Harsh Conditions: It often requires very low temperatures (e.g., -30°C to -40°C).[3]

  • Toxic Reagents: The synthesis involves toxic solvents like methylene chloride and silylating agents (e.g., phosphorus pentachloride).[3]

  • Waste Generation: Chemical synthesis generates a significant amount of non-recyclable waste.[6]

  • Multiple Steps: The process typically involves more steps, including the addition and removal of protecting groups.[3]

Purification of Amoxicillin

Purification is a critical step to ensure the final Active Pharmaceutical Ingredient (API) meets stringent purity and quality standards. The primary method for industrial-scale purification of Amoxicillin is isoelectric point crystallization.

Isoelectric Point Crystallization

Amoxicillin is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino group) functionalities. Its solubility in water is highly dependent on pH and is at a minimum at its isoelectric point (pI), which is approximately 4.8-5.2.

The purification process leverages this property. The crude Amoxicillin solution from the synthesis step is subjected to a series of pH adjustments to first dissolve the product and remove impurities, and then to precipitate the pure Amoxicillin trihydrate crystals.

The following is a representative protocol for the purification of Amoxicillin from an aqueous solution.

  • Dissolution:

    • Take the filtered reaction solution from the synthesis step.

    • Adjust the pH to a low value (e.g., 0.9-1.1) using an acid such as hydrochloric acid. At this acidic pH, the amino group is protonated, and Amoxicillin becomes highly soluble as its hydrochloride salt.

    • Filter the solution to remove any insoluble impurities.

  • Crystallization:

    • Transfer the clarified acidic solution to a crystallizer and cool it to a low temperature (e.g., 2-8°C).

    • Slowly add a base (e.g., dilute ammonia water or sodium hydroxide) with constant stirring to gradually increase the pH of the solution.

    • As the pH approaches the isoelectric point of Amoxicillin (pH 4.8-5.2), the solubility decreases dramatically, and Amoxicillin trihydrate begins to crystallize out of the solution.

    • Carefully control the rate of pH adjustment and the temperature to promote the growth of uniform crystals and minimize the inclusion of impurities.

  • Crystal Growth and Isolation:

    • Once the target pH is reached, continue stirring at a low temperature for a period (e.g., 0.5-2 hours) to allow for complete crystal growth.

    • Isolate the precipitated Amoxicillin trihydrate crystals by centrifugation or filtration.

  • Washing and Drying:

    • Wash the crystal cake with a sequence of solvents to remove residual impurities. This may include an aqueous solution of an organic solvent (e.g., 5-10% isopropanol in water) followed by a pure organic solvent (e.g., isopropanol or ethanol).

    • Dry the purified crystals under vacuum at a controlled temperature to obtain the final Amoxicillin trihydrate API.

Data Presentation

The following tables summarize quantitative data on the enzymatic synthesis of Amoxicillin under various conditions as reported in the literature.

Table 1: Effect of Temperature and pH on Enzymatic Synthesis Yield

Temperature (°C)pHSubstrate Ratio (HPGME:6-APA)Yield (%)Reference
156.52:158.7
206.02:1~55
256.32:1~45[1]
256.03:155.2[5]
356.32:150[1]

Table 2: Effect of Co-Solvents on Enzymatic Synthesis Yield

Co-SolventConcentration (% v/v)Temperature (°C)pHYield (%)Reference
None0256.0~10[1]
Ethylene Glycol30206.553.9
Ethylene Glycol40206.548.3
Ethylene Glycol60256.055.2[5]
2-Propanol----
Ethyl Acetate----

Note: Direct comparison of yields can be challenging due to variations in enzyme loading, reaction time, and initial substrate concentrations across different studies.

Mandatory Visualizations

Overall Amoxicillin Production Workflow

G cluster_0 Upstream Processing cluster_1 Intermediate Synthesis cluster_2 API Synthesis & Purification raw_materials Raw Materials (e.g., Corn Steep Liquor, Sugars) fermentation Fermentation (Penicillium chrysogenum) raw_materials->fermentation Nutrients penG_harvest Penicillin G Harvest fermentation->penG_harvest penG_purify Penicillin G Purification penG_harvest->penG_purify hydrolysis Enzymatic Hydrolysis (Penicillin G Acylase) penG_purify->hydrolysis apa_purify 6-APA Purification hydrolysis->apa_purify synthesis Enzymatic Synthesis (Amoxicillin Formation) apa_purify->synthesis side_chain Side-Chain Donor (HPGME) side_chain->synthesis enzyme_sep Enzyme Separation & Recycle synthesis->enzyme_sep enzyme_sep->synthesis Recycle crystallization Crystallization (pH Adjustment) enzyme_sep->crystallization wash_dry Washing & Drying crystallization->wash_dry final_product Amoxicillin Trihydrate API wash_dry->final_product

Caption: High-level workflow for the industrial production of Amoxicillin.

Enzymatic Synthesis Pathway of Amoxicillin

G Enzymatic synthesis of Amoxicillin catalyzed by Penicillin G Acylase, showing the main synthesis pathway and competing hydrolysis side reactions. cluster_main Main Synthesis Reaction cluster_side Side Reactions (Hydrolysis) s_6apa 6-APA (6-Aminopenicillanic Acid) s_hpgme HPGME (D-p-hydroxyphenylglycine methyl ester) enzyme_complex Acyl-Enzyme Intermediate s_hpgme->enzyme_complex Acylation of Enzyme enzyme_complex->s_6apa Nucleophilic Attack amoxicillin Amoxicillin enzyme_complex->amoxicillin Synthesis s_hpg HPG (p-hydroxyphenylglycine) enzyme_complex->s_hpg Hydrolysis of Acyl-Enzyme amox_hydrolysis_product 6-APA + HPG amoxicillin->amox_hydrolysis_product Product Hydrolysis

Caption: Key reactions in the enzymatic synthesis of Amoxicillin.

References

The Prodrug Advantage: A Technical Guide to the Discovery and Development of Sarmoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarmoxicillin, a lipophilic prodrug of the broad-spectrum antibiotic amoxicillin, represents a significant endeavor in enhancing the therapeutic efficacy of penicillin-class antibiotics. Developed as the methoxymethyl ester of hetamoxicillin, this compound was designed to improve the oral absorption and tissue penetration of its parent compound, amoxicillin. This technical guide provides a comprehensive overview of the discovery, development, and experimental evaluation of this compound, drawing from available scientific literature. It details the rationale behind its synthesis, its pharmacokinetic profile in humans, and the experimental methodologies employed in its preclinical and clinical assessments.

Introduction: The Rationale for a Lipophilic Amoxicillin Prodrug

Amoxicillin, a cornerstone in the treatment of bacterial infections, exhibits excellent bactericidal activity. However, its therapeutic efficacy can be limited by incomplete oral absorption and suboptimal tissue distribution. To overcome these limitations, research efforts have focused on the development of prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body.

This compound was conceived as a solution to these challenges. By esterifying amoxicillin to form the methoxymethyl ester of hetamoxicillin, its lipophilicity was significantly increased. This chemical modification was intended to enhance its passage through the lipid-rich membranes of the gastrointestinal tract and improve its penetration into various tissues, thereby potentially leading to higher local concentrations of the active drug, amoxicillin, at the site of infection.

Discovery and Development

While the specific timeline and individuals behind the initial discovery of this compound are not extensively detailed in readily available literature, its development emerged from the broader scientific exploration of penicillin prodrugs. The primary goal was to create a molecule that could effectively deliver amoxicillin to the systemic circulation and tissues.

The key structural modification in this compound is the formation of the methoxymethyl ester of hetamoxicillin. Hetamoxicillin itself is a condensation product of amoxicillin and acetone. The subsequent esterification of the carboxyl group of hetamoxicillin with a methoxymethyl group results in this compound. This transformation converts the amphoteric amoxicillin into a more cationic and significantly more lipid-soluble compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis can be inferred from its chemical structure. The process would logically involve two main stages:

  • Formation of Hetamoxicillin: Amoxicillin is reacted with acetone, leading to the formation of a labile imidazolidinone ring by condensation of the acetone with the amino group and the adjacent amide nitrogen of the amoxicillin side chain.

  • Esterification: The carboxylic acid group of hetamoxicillin is then esterified with a methoxymethylating agent, such as chloromethyl methyl ether, in the presence of a suitable base to yield this compound.

Further purification steps would be necessary to isolate this compound of high purity for pharmaceutical use.

Mechanism of Action and Metabolism

This compound itself is a prodrug and does not possess intrinsic antibacterial activity. Its therapeutic effect is realized upon its conversion to the active parent drug, amoxicillin.

In Vivo Conversion Pathway

Following oral administration, this compound is absorbed from the gastrointestinal tract. In the systemic circulation, it undergoes hydrolysis to release amoxicillin. This conversion involves the cleavage of both the methoxymethyl ester bond and the acetone penicinate bond of the hetamoxicillin structure.[1]

This compound This compound (Methoxymethyl ester of Hetamoxicillin) Hydrolysis Hydrolysis in Plasma This compound->Hydrolysis Cleavage of ester and acetone penicinate bonds Amoxicillin Amoxicillin (Active Drug) Hydrolysis->Amoxicillin Acetone Acetone Hydrolysis->Acetone Methanol Methanol Hydrolysis->Methanol

In vivo conversion of this compound to Amoxicillin.
Mechanism of Action of Amoxicillin

Once released, amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

Pharmacokinetics

A key study in normal human subjects demonstrated the pharmacokinetic profile of this compound following oral administration.[1]

Absorption and Bioavailability

Oral absorption studies indicated that this compound is partially hydrolyzed by nonenzymatic and first-pass metabolism in the gut or liver.[1] However, a significant amount of the intact ester reaches the systemic circulation.[1]

Distribution

A notable finding was the significantly increased lipid partitioning of this compound, with a reported 30- to 600-fold increase compared to amoxicillin.[1] This enhanced lipophilicity is believed to contribute to better tissue penetration. Evidence for this was seen in the demonstration of significant amoxicillin levels in the saliva of subjects administered this compound, a phenomenon not observed with the administration of amoxicillin itself over a 250- to 1,000-mg dose range.[1]

Metabolism and Excretion

As previously mentioned, this compound is converted to amoxicillin in the plasma. The pharmacokinetic profile of the resulting amoxicillin differs from that observed after direct amoxicillin administration. Specifically, administration of this compound leads to a lower maximum plasma concentration (Cmax) of amoxicillin, a lower area under the curve (AUC), and a longer half-life.[1]

Table 1: Comparative Pharmacokinetic Parameters of Amoxicillin after Oral Administration of this compound and Amoxicillin (Qualitative Summary)

ParameterAmoxicillin from this compoundDirect Amoxicillin Administration
Amoxicillin Cmax LowerHigher
Amoxicillin AUC LowerHigher
Amoxicillin Half-life LongerShorter
Amoxicillin in Saliva Significant levels detectedNot detected

Source: Based on qualitative descriptions from Smyth et al., 1981.[1]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not extensively published. However, based on the available literature, the following methodologies were likely employed.

Human Pharmacokinetic Study Protocol (Reconstructed)

The primary human pharmacokinetic study of this compound likely followed a protocol similar to the one outlined below.

cluster_subjects Subject Recruitment and Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis InformedConsent Informed Consent and Physical Examination Dosing Oral Administration of This compound or Amoxicillin InformedConsent->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling SalivaSampling Saliva Collection Dosing->SalivaSampling SampleProcessing Plasma and Saliva Processing BloodSampling->SampleProcessing SalivaSampling->SampleProcessing Bioassay Microbiological Assay for Amoxicillin Concentration SampleProcessing->Bioassay PK_Parameters Calculation of Cmax, AUC, Half-life Bioassay->PK_Parameters

Workflow for a Human Pharmacokinetic Study of this compound.

Methodology Details:

  • Subjects: Healthy adult volunteers would have been recruited after providing informed consent and undergoing a physical examination.

  • Dosing: Subjects would have received single or multiple oral doses of this compound tablets or amoxicillin capsules.

  • Sample Collection: Blood samples would have been collected at predefined time points post-dosing to obtain plasma. Saliva samples would also have been collected.

  • Bioassay: The concentrations of amoxicillin in plasma and saliva would have been determined using a microbiological assay. This typically involves measuring the zone of inhibition of a susceptible bacterial strain (e.g., Sarcina lutea or Bacillus subtilis) on an agar plate containing the sample. The size of the inhibition zone is proportional to the concentration of the antibiotic.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters such as Cmax, time to Cmax (Tmax), AUC, and elimination half-life would have been calculated from the plasma concentration-time data.

In Vitro Antibacterial Activity (Hypothetical Protocol)

While specific MIC (Minimum Inhibitory Concentration) values for this compound are not available in the reviewed literature, a standard broth microdilution or agar dilution method would have been used to assess the in vitro activity of the amoxicillin released from this compound.

Table 2: Hypothetical MIC Data for Amoxicillin against Common Pathogens (for reference)

Bacterial StrainAmoxicillin MIC (µg/mL)
Streptococcus pneumoniae≤0.06 - 2.0
Haemophilus influenzae≤0.25 - 4.0
Escherichia coli≤2.0 - >32
Staphylococcus aureus (penicillin-susceptible)≤0.12

Note: These are representative MIC ranges for amoxicillin and not specific data for this compound.

Conclusion

This compound stands as a noteworthy example of the prodrug strategy aimed at enhancing the pharmacokinetic properties of an established antibiotic. The conversion of amoxicillin into a more lipophilic ester, this compound, demonstrated the potential for improved tissue distribution, as evidenced by its ability to deliver detectable levels of amoxicillin to saliva. While the available data provides a foundational understanding of its properties, a more comprehensive evaluation, including detailed clinical efficacy and safety studies, would be required to fully elucidate its therapeutic potential. This guide serves as a technical summary of the existing knowledge on this compound for the scientific and drug development community.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Amoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used for the treatment of a variety of bacterial infections.[1] Its efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which influence its formulation, bioavailability, and therapeutic outcomes. This technical guide provides a comprehensive overview of the solubility and stability profile of Amoxicillin, intended to serve as a resource for researchers, scientists, and professionals involved in drug development and formulation.

Solubility Profile

The solubility of Amoxicillin is a critical parameter influencing its absorption and formulation development. It is a polar molecule, and its solubility is significantly affected by pH and temperature.

Aqueous Solubility

Amoxicillin is sparingly soluble in water.[2] The aqueous solubility is highly dependent on the pH of the medium due to the presence of ionizable functional groups: a carboxylic acid (pKa₁ ≈ 2.7), an amino group (pKa₂ ≈ 7.4), and a phenolic hydroxyl group (pKa₃ ≈ 9.6).[3] This amphoteric nature results in a U-shaped pH-solubility profile, with the lowest solubility observed at its isoelectric point.[4]

Table 1: Aqueous Solubility of Amoxicillin as a Function of pH and Temperature

pHTemperature (°C)Solubility (mg/mL)Reference
5.025~4.0[5]
7.4Not Specified0.0107[2]
2-825-100Stable in solution up to 60°C[6]
Solubility in Organic Solvents

Amoxicillin exhibits limited solubility in most organic solvents.

Table 2: Solubility of Amoxicillin in Various Solvents

SolventSolubilityReference
Water1 g in ~370 mL[2]
Methanol1 g in ~330 mL[2]
Ethanol1 g in ~2000 mL[2]
AcetoneInsoluble[7]
ChloroformInsoluble[8]

Stability Profile

The stability of Amoxicillin is a crucial factor for its storage, formulation, and therapeutic efficacy. The primary route of degradation is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[3]

pH-Dependent Stability

Amoxicillin is most stable in the pH range of 4 to 6.[9] The rate of hydrolysis increases significantly in both acidic and alkaline conditions.

  • Acidic Conditions (pH < 4): Under acidic conditions, the primary degradation product is Amoxicilloic acid.[3]

  • Alkaline Conditions (pH > 8): In alkaline solutions, Amoxicillin can degrade into various products, including Amoxicilloic acid and piperazine-2,5-dione derivatives.[10]

Temperature-Dependent Stability

The degradation of Amoxicillin is accelerated at higher temperatures. For reconstituted oral suspensions, refrigeration (2-8 °C) is recommended to maintain stability over the treatment period.[11]

Table 3: Temperature-Dependent Degradation of Amoxicillin

TemperatureConditionsObservationsReference
2-8 °CReconstituted SuspensionLowest level of degradation over 7 days.[12]
20-25 °CCapsulesStable for 14 days when protected from moisture.[12]
> 60 °CAqueous SolutionDecomposition occurs.[6]
Photostability

Exposure to UV light can lead to the degradation of Amoxicillin, especially in the presence of oxygen.[6] Formulations should be protected from light to maintain their potency.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[13][14]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of Amoxicillin powder to a known volume of the desired aqueous buffer (of a specific pH) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration using a chemically inert filter (e.g., 0.45 µm PTFE).

  • Quantification: Analyze the concentration of Amoxicillin in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]

  • Data Analysis: The determined concentration represents the equilibrium solubility of Amoxicillin under the tested conditions.

Determination of Stability (HPLC Method)

A stability-indicating HPLC method is essential for quantifying the active pharmaceutical ingredient (API) and its degradation products over time.[16][17]

Methodology:

  • Sample Preparation: Prepare solutions of Amoxicillin in the desired media (e.g., different pH buffers, water) at a known concentration.

  • Stress Conditions: Subject the prepared solutions to various stress conditions, including different temperatures (e.g., 4°C, 25°C, 40°C), pH values, and light exposure (as per ICH guidelines).

  • Time-Point Sampling: At predetermined time intervals, withdraw aliquots from each stressed sample.

  • HPLC Analysis:

    • Chromatographic Conditions: Utilize a reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of phosphate buffer and acetonitrile) at a specific flow rate. Detection is typically performed using a UV detector at an appropriate wavelength (e.g., 230 nm).

    • Quantification: Inject the samples into the HPLC system. The concentration of Amoxicillin and its degradation products are determined by comparing their peak areas to those of a standard calibration curve.

  • Data Analysis: Plot the concentration of Amoxicillin as a function of time for each stress condition to determine the degradation kinetics and calculate parameters such as the degradation rate constant and shelf-life (t₉₀).

Signaling and Degradation Pathways

Mechanism of Action

Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][18]

Amoxicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell Amoxicillin Amoxicillin PBPs Penicillin-Binding Proteins (PBPs) Amoxicillin->PBPs Binds to Transpeptidase Transpeptidase Activity CellWall Peptidoglycan Cross-linking Transpeptidase->CellWall Inhibits Lysis Cell Lysis & Death CellWall->Lysis Weakens cell wall leading to Amoxicillin_Degradation_Pathway Amoxicillin Amoxicillin Amoxicilloic_Acid Amoxicilloic Acid (Inactive) Amoxicillin->Amoxicilloic_Acid Hydrolysis (Acidic/Alkaline) Piperazinedione Piperazine-2,5-dione Derivatives (Inactive) Amoxicilloic_Acid->Piperazinedione Further Degradation (Alkaline) Other_Products Other Degradation Products Amoxicilloic_Acid->Other_Products Further Degradation

References

The Kinetics of Sarmoxicillin Hydrolysis to Amoxicillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis kinetics of sarmoxicillin, a prodrug of the widely-used antibiotic amoxicillin. Understanding the conversion rate and the factors that influence it is critical for drug formulation, stability studies, and predicting pharmacokinetic profiles. This document synthesizes available data, outlines experimental protocols for studying the hydrolysis, and presents the logical relationships governing the conversion process.

Introduction

This compound is a lipophilic prodrug of amoxicillin, designed to improve its oral bioavailability and tissue penetration.[1][2] Structurally, it is the methoxymethyl ester of hetamoxicillin, which itself is a condensation product of amoxicillin and acetone.[1] The therapeutic efficacy of this compound relies on its efficient in vivo hydrolysis to the active parent drug, amoxicillin. This conversion involves the cleavage of both the methoxymethyl ester and the acetone penicinate bonds.[1][2][3] The rate of this hydrolysis is a key determinant of the pharmacokinetic profile of amoxicillin when administered as this compound.[1]

The conversion is not instantaneous and is influenced by several factors, including pH, temperature, and the presence of enzymes.[1] this compound is only partially hydrolyzed through non-enzymatic and first-pass metabolism, allowing significant quantities of the intact ester to reach systemic circulation.[2][3][4] This guide delves into the specifics of this critical hydrolysis process.

Hydrolysis Pathway

The conversion of this compound to amoxicillin is a multi-step process. The primary reaction involves the hydrolysis of two key bonds: the methoxymethyl ester bond and the bond within the cyclic acetone adduct (a thiazolidine ring characteristic of het-penicillins).

G cluster_main This compound Hydrolysis Pathway This compound This compound (Methoxymethyl ester of Hetamoxicillin) Hetamoxicillin Hetamoxicillin This compound->Hetamoxicillin Ester Hydrolysis (+ H₂O) Methanol Methanol This compound->Methanol Formaldehyde Formaldehyde This compound->Formaldehyde Amoxicillin Amoxicillin (Active Drug) Hetamoxicillin->Amoxicillin Thiazolidine Ring Opening (+ H₂O) Acetone Acetone Hetamoxicillin->Acetone G cluster_workflow Experimental Workflow for Hydrolysis Kinetics prep 1. Solution Preparation - Prepare buffers (e.g., pH 1.2, 7.4) - Prepare this compound stock solution incubate 2. Incubation - Add stock to pre-warmed buffers (37°C) - Start timer prep->incubate sample 3. Time-Point Sampling - Withdraw aliquots at defined intervals (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench 4. Reaction Quenching - Immediately mix sample with quenching agent (e.g., ice-cold acetonitrile) to stop hydrolysis sample->quench analyze 5. HPLC/UPLC Analysis - Inject sample to quantify this compound and Amoxicillin quench->analyze data 6. Data Analysis - Plot ln([this compound]) vs. Time - Calculate rate constant (k) and half-life (t½) analyze->data G cluster_factors Factors Influencing this compound Hydrolysis center Hydrolysis Rate (this compound → Amoxicillin) pH pH pH->center Specific acid/base catalysis Temp Temperature Temp->center Increases reaction rate Enzymes Enzymatic Activity (e.g., Serum Esterases) Enzymes->center Biological catalysis

References

The Antimicrobial Spectrum of Sarmoxicillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarmoxicillin is a methoxymethyl ester prodrug of hetacillin, which is readily converted to the broad-spectrum β-lactam antibiotic, amoxicillin, in vivo. This strategic prodrug design enhances the lipophilicity of the parent compound, amoxicillin, facilitating improved absorption and potentially greater tissue penetration. The antimicrobial efficacy of this compound is therefore directly attributable to the in situ-generated amoxicillin. This guide provides a comprehensive overview of the antimicrobial spectrum of amoxicillin, supported by quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and relevant experimental workflows.

Introduction: this compound as a Prodrug of Amoxicillin

This compound is designed to overcome some of the pharmacokinetic limitations of its active moiety, amoxicillin. As a prodrug, it is pharmacologically inactive until it undergoes chemical or enzymatic conversion within the body to release the active amoxicillin. This conversion process is crucial for its therapeutic effect. The primary advantage of the this compound formulation lies in its increased lipid solubility, which can lead to enhanced oral absorption and distribution into various tissues.

Mechanism of Action

The antibacterial activity of this compound is solely dependent on the action of amoxicillin. Amoxicillin is a bactericidal agent that belongs to the penicillin class of antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the terminal steps of peptidoglycan synthesis. The inhibition of these enzymes leads to the formation of a defective cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

Figure 1: this compound Prodrug Activation and Mechanism of Action cluster_absorption Absorption cluster_conversion In Vivo Conversion cluster_action Bacterial Cell This compound This compound (Prodrug) Hydrolysis Hydrolysis This compound->Hydrolysis Amoxicillin Amoxicillin (Active Drug) Hydrolysis->Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to CellWall Cell Wall Synthesis Inhibition PBP->CellWall Inactivates Lysis Bacterial Cell Lysis CellWall->Lysis

Figure 1: this compound Prodrug Activation and Mechanism of Action

In Vitro Antimicrobial Spectrum of Amoxicillin

The antimicrobial spectrum of this compound is identical to that of amoxicillin. Amoxicillin demonstrates activity against a broad range of Gram-positive and a select group of Gram-negative bacteria. The following tables summarize the in vitro activity of amoxicillin in terms of Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 1: In Vitro Activity of Amoxicillin against Gram-Positive Aerobes

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (β-lactamase negative)0.12 - 20.250.5
Streptococcus pneumoniae (penicillin-susceptible)≤0.015 - 0.50.030.06
Streptococcus pyogenes (Group A Strep)≤0.015 - 0.250.030.06
Enterococcus faecalis0.5 - 412
Listeria monocytogenes0.25 - 20.51

Table 2: In Vitro Activity of Amoxicillin against Gram-Negative Aerobes

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae (β-lactamase negative)0.06 - 20.250.5
Escherichia coli (non-ESBL)2 - 32416
Proteus mirabilis0.25 - 80.52
Salmonella species0.25 - 40.52
Shigella species0.5 - 814

Note: The susceptibility of bacteria to amoxicillin can be significantly affected by the production of β-lactamase enzymes, which inactivate the antibiotic. The data presented here is for β-lactamase negative strains unless otherwise specified. The clinical efficacy against some of these organisms may vary.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antimicrobial spectrum of amoxicillin is performed using standardized methods, primarily broth microdilution and disk diffusion, as outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

Objective: To determine the lowest concentration of amoxicillin that inhibits the visible growth of a bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Amoxicillin powder of known potency

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland densitometer

  • Sterile diluents (e.g., sterile water or phosphate-buffered saline)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.[1]

  • Serial Dilutions: Perform serial two-fold dilutions of the amoxicillin stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of amoxicillin in a well that shows no visible bacterial growth. A reading mirror or a spectrophotometer can be used to aid in the determination.

Figure 2: Experimental Workflow for Broth Microdilution MIC Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Amoxicillin Stock Solution Dilution Perform Serial Dilutions of Amoxicillin in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Visually Inspect for Turbidity and Determine MIC Incubate->ReadMIC

Figure 2: Experimental Workflow for Broth Microdilution MIC Testing
Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Objective: To qualitatively determine the susceptibility of a bacterial isolate to amoxicillin.

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)

  • Amoxicillin disks (10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from isolated colonies and adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Application of Antibiotic Disks: Aseptically place an amoxicillin disk onto the inoculated surface of the agar plate. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the amoxicillin disk in millimeters.

  • Interpretation: Compare the measured zone diameter to the interpretive criteria provided by CLSI to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Conclusion

This compound, as a prodrug of amoxicillin, offers a potentially advantageous pharmacokinetic profile while retaining the well-characterized and broad antimicrobial spectrum of amoxicillin. Its efficacy is directed against a range of Gram-positive and susceptible Gram-negative bacteria through the inhibition of cell wall synthesis. The in vitro activity, as determined by standardized methods such as broth microdilution and disk diffusion, provides essential data for guiding its potential clinical applications. This guide serves as a technical resource for researchers and drug development professionals, providing the foundational knowledge of this compound's antimicrobial properties.

References

An In-depth Technical Guide to the Core Intellectual Property Landscape of Sarmoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarmoxicillin, a lipophilic prodrug of the widely-used antibiotic amoxicillin, represents a strategic approach to enhancing the therapeutic efficacy of its parent compound. This technical guide delves into the core scientific principles and intellectual property considerations surrounding this compound. While specific patent protection for this compound as a distinct entity is not prominent in the current landscape, largely due to its development phase predating modern patenting strategies for prodrugs, the underlying principles of its design and the broader intellectual property context of amoxicillin and its derivatives offer valuable insights for researchers in antibiotic development. This document provides a comprehensive overview of this compound's pharmacokinetics, mechanism of action, and the relevant intellectual property frameworks.

Introduction to this compound

This compound is the methoxymethyl ester of hetamoxicillin, designed to function as a prodrug of amoxicillin.[1] The primary rationale behind its development was to increase the lipophilicity of amoxicillin, thereby improving its absorption and tissue penetration.[1] Amoxicillin, an aminopenicillin, is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2] However, its therapeutic efficacy can be limited by its pharmacokinetic properties. This compound addresses this by masking the hydrophilic carboxyl group of amoxicillin, leading to a significant increase in lipid partitioning.[1] Following administration, this compound is metabolized in the body to release the active amoxicillin.[1]

Patent and Intellectual Property Landscape

A direct patent for "this compound" is not readily identifiable in major patent databases. This is likely due to the era in which it was developed, with the primary scientific publication on the compound dating back to 1981.[1] The original patents for amoxicillin itself have long since expired, leading to a robust generic market.[3][4]

The intellectual property strategy for a compound like this compound would typically fall under the category of patents for new chemical entities (NCEs), formulations, or methods of use. In the current landscape, intellectual property protection for antibiotic prodrugs generally focuses on several key areas:

  • Composition of Matter Patents: These patents would cover the novel chemical structure of the prodrug itself. While a historical patent for this compound is not apparent, any newly synthesized and characterized amoxicillin prodrug with advantageous properties could be eligible for such protection.

  • Formulation Patents: Innovations in the formulation of amoxicillin and its derivatives are a common subject of patents. These can include modified-release formulations designed to optimize the drug's pharmacokinetic profile.[1]

  • Patents for Combinations: Patents are often sought for combinations of amoxicillin or its prodrugs with other active ingredients, such as β-lactamase inhibitors (e.g., clavulanic acid), which protect the antibiotic from degradation by resistant bacteria.

  • Method of Use Patents: These patents cover new therapeutic applications of a known compound. If this compound were found to be particularly effective for a specific, previously untreated condition, this new use could be patented.

The broader patent landscape for amoxicillin derivatives continues to evolve, with a focus on overcoming antibiotic resistance and improving patient compliance through novel delivery systems.

Mechanism of Action

As a prodrug, this compound itself is inactive. Its therapeutic effect is derived from the in vivo hydrolysis to amoxicillin. Amoxicillin exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[5]

Specifically, amoxicillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[5] PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inhibiting the transpeptidation step in peptidoglycan synthesis, amoxicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5]

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Amoxicillin Amoxicillin This compound->Amoxicillin Hydrolysis PBPs Penicillin-Binding Proteins (PBPs) Amoxicillin->PBPs Inhibition CellWall Cell Wall Synthesis (Peptidoglycan) Amoxicillin->CellWall Inhibits Synthesis PBPs->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Weakened Wall Leads To

Mechanism of Action of this compound leading to bacterial cell lysis.

Experimental Protocols

The foundational human pharmacokinetic study of this compound provides detailed methodologies.

Human Pharmacokinetic Study Protocol [1]

  • Subjects: Healthy adult male volunteers.

  • Drug Administration: Oral administration of this compound and amoxicillin in various dosages (250 to 1,000 mg).

  • Sample Collection: Blood and saliva samples were collected at predetermined intervals over a 12-hour period.

  • Analytical Method:

    • Sample Preparation: Plasma and saliva samples were deproteinized.

    • Assay: A microbiological assay using Sarcina lutea ATCC 9341 was employed to determine the concentrations of this compound and amoxicillin.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters were calculated, including peak plasma concentration (Cmax), time to peak concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Experimental_Workflow Start Study Start SubjectRecruitment Recruit Healthy Male Volunteers Start->SubjectRecruitment DrugAdmin Oral Administration of This compound/Amoxicillin SubjectRecruitment->DrugAdmin SampleCollection Collect Blood and Saliva Samples DrugAdmin->SampleCollection SampleProcessing Deproteinize Samples SampleCollection->SampleProcessing MicrobioAssay Microbiological Assay (Sarcina lutea) SampleProcessing->MicrobioAssay DataAnalysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) MicrobioAssay->DataAnalysis End Study End DataAnalysis->End

Workflow for the human pharmacokinetic study of this compound.

Quantitative Data

The 1981 study provides key pharmacokinetic data comparing this compound to amoxicillin.

Table 1: Pharmacokinetic Parameters of Amoxicillin after Oral Administration of this compound and Amoxicillin (500 mg dose) [1]

ParameterThis compoundAmoxicillin
Cmax (µg/mL) 3.57.5
Tmax (h) 2.52.0
AUC (µg·h/mL) 14.824.5
t1/2 (h) 1.51.2

Table 2: Salivary Amoxicillin Concentrations after Oral Administration (500 mg dose) [1]

Time (h)This compound (µg/mL)Amoxicillin (µg/mL)
1 0.08Not Detected
2 0.15Not Detected
4 0.10Not Detected
6 0.05Not Detected

Conclusion

This compound serves as a compelling case study in the prodrug strategy for enhancing the therapeutic profile of established antibiotics. While its own intellectual property footprint is not prominent, the principles of its design—increasing lipophilicity to improve bioavailability and tissue distribution—remain highly relevant in modern drug development. For researchers and scientists, the exploration of novel prodrugs of existing antibiotics like amoxicillin continues to be a viable pathway for innovation, with clear avenues for securing intellectual property through composition of matter, formulation, and method of use patents. The future of antibiotic development will likely rely on such creative approaches to combat the growing threat of antimicrobial resistance.

References

An In-depth Technical Guide to the Theoretical Advantages of Sarmoxicillin's Lipophilicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant theoretical and demonstrated advantages conferred by the increased lipophilicity of Sarmoxicillin, a prodrug of the widely-used antibiotic Amoxicillin. By modifying the parent compound's physicochemical properties, this compound presents an enhanced pharmacokinetic profile, suggesting superior tissue penetration and potential for improved therapeutic outcomes. This document details the chemical basis for these advantages, summarizes key pharmacokinetic data, outlines relevant experimental methodologies, and provides visual representations of its mechanism and associated analytical workflows.

Chemical Modification and Enhanced Lipophilicity

This compound is the methoxymethyl ester of hetamoxicillin, which itself is a prodrug of amoxicillin.[1][2] This esterification of the carboxyl group on the amoxicillin structure is a critical modification that fundamentally alters its physicochemical properties. It converts amoxicillin from an amphoteric compound, which possesses both acidic and basic functional groups, into a more cationic and significantly more lipophilic molecule.[1][3][4] This increased affinity for lipid environments is the primary driver of its pharmacological advantages.

Studies have quantified this change, demonstrating a 30- to 600-fold increase in lipid partitioning for this compound compared to its parent compound, amoxicillin.[1][3] This substantial shift towards lipophilicity is central to its improved ability to traverse biological membranes.

Table 1: Comparison of Physicochemical Properties

PropertyAmoxicillinThis compoundReference
Chemical Formula C₁₆H₁₉N₃O₅SC₂₁H₂₇N₃O₆S[5][6]
Molecular Weight 365.4 g/mol 449.52 g/mol [5][6]
Character AmphotericCationic[1][4]
Lipophilicity Experimental Log P: 0.8730- to 600-fold increase in lipid partitioning vs. Amoxicillin[1][7]

Pharmacokinetic Advantages of Increased Lipophilicity

The transformation into a lipophilic entity allows this compound to interact with the body in a manner distinct from amoxicillin, leading to a more favorable pharmacokinetic profile characterized by enhanced absorption, distribution, and a prolonged half-life.

2.1 Improved Absorption and Systemic Availability While many ester prodrugs are designed to be rapidly hydrolyzed in the gastrointestinal mucosa to release the parent drug, this compound is only partially hydrolyzed during nonenzymatic and first-pass metabolism.[1][3] This partial resistance to immediate breakdown allows significant quantities of the intact, lipophilic ester to be absorbed and appear in systemic circulation.[1][3][4] This is a key differentiator from other ampicillin prodrugs that are almost completely hydrolyzed before reaching the portal circulation.[4]

2.2 Enhanced Tissue Distribution and Penetration The most significant theoretical advantage of this compound's lipophilicity is the enhanced penetration into tissues. Lipophilic compounds can more readily cross the lipid bilayers of cell membranes, allowing for better distribution out of the bloodstream and into various body compartments.

Clinical evidence strongly supports this theory. Following oral administration of this compound, significant levels of amoxicillin were detected in the saliva of subjects.[1][3][4] Conversely, after administering amoxicillin directly, no such levels were found in saliva.[1][4] This finding is a powerful indicator of this compound's ability to facilitate the distribution of the active antibiotic into tissues and fluids that are typically difficult to penetrate. This improved distribution could lead to higher drug concentrations at the site of infection, potentially resulting in greater therapeutic efficacy.[1][3]

2.3 Modified Pharmacokinetic Profile The administration of this compound results in a different plasma concentration curve for the active amoxicillin compared to when amoxicillin itself is administered. The profile is characterized by a lower maximum plasma concentration (Cmax) and a reduced total area under the curve (AUC), but a longer plasma half-life.[1][3][4] This suggests a slower, more sustained release of amoxicillin into the circulation as the this compound prodrug is gradually hydrolyzed in the plasma.

Table 2: Summary of Pharmacokinetic Profile: this compound vs. Amoxicillin Administration

ParameterFollowing Amoxicillin AdministrationFollowing this compound AdministrationTheoretical AdvantageReference
Intact Drug in Circulation AmoxicillinSignificant quantities of intact this compound esterProdrug reaches systemic circulation for wider distribution.[1][3][4]
Amoxicillin Cmax (Plasma) HigherLowerMay indicate a more sustained release and distribution into tissues rather than a high plasma peak.[1][3][4]
Amoxicillin Half-life (Plasma) ShorterLongerProlonged therapeutic window and potentially less frequent dosing.[1][3][4]
Amoxicillin in Saliva Not DetectedDetectedDirect evidence of superior tissue penetration.[1][3][4]

Mechanism of Action: A Prodrug Approach

This compound itself does not possess antibacterial activity. Its function is to act as a delivery vehicle, or prodrug, for amoxicillin. Once it has been absorbed and distributed, it is converted to active amoxicillin in the plasma through the hydrolysis of its ester and penicinate bonds.[1][3] The active amoxicillin then exerts its antibacterial effect.

Amoxicillin is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[8] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final transpeptidation step in creating the peptidoglycan cross-links that give the cell wall its structural integrity.[8][9] By inhibiting this process, amoxicillin causes the cell wall to become defective and unstable, leading to cell lysis and bacterial death.[8][10]

Mechanism_of_Action cluster_prodrug Systemic Circulation cluster_bacteria Bacterial Cell This compound This compound (Lipophilic Prodrug) Amoxicillin_Active Active Amoxicillin This compound->Amoxicillin_Active Plasma Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Amoxicillin_Active->PBP Inhibits CellWall Peptidoglycan Cross-Linking PBP->CellWall Catalyzes Lysis Cell Wall Instability & Cell Lysis CellWall->Lysis Leads to

Caption: this compound is hydrolyzed to active Amoxicillin, which inhibits PBPs, disrupting cell wall synthesis and causing bacterial cell lysis.

Key Experimental Protocols

The characterization of this compound involves specific analytical methods to quantify its lipophilicity and stability. While detailed, step-by-step protocols are proprietary, the principles of the methodologies cited in the literature are described below.

4.1 Determination of Lipophilicity (Partition Coefficient) The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. It is a standard measure of lipophilicity, often expressed in its logarithmic form, Log P.

The shake-flask method is the classical approach.

  • Preparation: A solution of this compound is prepared in one of the phases (e.g., water).

  • Partitioning: A known volume of this solution is mixed with a known volume of the second, immiscible solvent (e.g., octanol) in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the solute between the two phases until equilibrium is reached.

  • Separation: The two phases are allowed to separate completely.

  • Quantification: The concentration of this compound in the aqueous phase is measured. A common technique is UV-Vis spectrophotometry, measuring absorbance at a specific wavelength (e.g., 270 nm) and comparing it to a standard curve.[4]

  • Calculation: The concentration in the organic phase is determined by mass balance, and the partition coefficient is calculated.

Lipophilicity_Workflow start Prepare this compound in Water (Known Conc.) mix Mix with Octanol in Separatory Funnel start->mix shake Shake Vigorously to Reach Equilibrium mix->shake separate Allow Phases to Separate shake->separate measure Measure Concentration in Aqueous Phase (UV-Vis at 270 nm) separate->measure calculate Calculate Log P measure->calculate end Result: Partition Coefficient calculate->end

Caption: Workflow for determining the octanol-water partition coefficient (Log P) using the shake-flask method and UV-Vis spectrophotometry.

4.2 Determination of Hydrolysis Rate The stability of the prodrug and its rate of conversion to the active form can be assessed by monitoring the appearance of its hydrolysis byproducts.

For this compound, which is the methoxymethyl ester of hetamoxicillin (an adduct of amoxicillin and acetone), its hydrolysis yields amoxicillin, methanol, and acetone. Nuclear Magnetic Resonance (NMR) spectrometry is a powerful tool for this analysis.

  • Sample Preparation: this compound is dissolved in a suitable solvent system, such as a dimethyl sulfoxide-water mixture, at a known concentration.[4]

  • NMR Analysis: The sample is placed in a 60-MHz NMR spectrometer.[4]

  • Time-Course Monitoring: Spectra are acquired at regular intervals.

  • Signal Integration: The appearance of signals corresponding to the protons of free methanol and free acetone are monitored. The integral of these signals is proportional to their concentration.

  • Rate Calculation: The rate of appearance of these byproducts is used to determine the relative rates of hydrolysis of the ester bond and the acetone adduct, respectively.[4]

Hydrolysis_Workflow start Dissolve this compound in DMSO-Water (1:1) nmr Acquire 60-MHz NMR Spectra Over Time start->nmr monitor Monitor Appearance of Free Acetone & Methanol Signals nmr->monitor integrate Integrate Signals to Determine Concentration monitor->integrate calculate Calculate Relative Rates of Hydrolysis integrate->calculate end Result: Hydrolysis Kinetics calculate->end

Caption: Experimental workflow for determining the hydrolysis rate of this compound using NMR spectrometry to monitor byproducts.

Conclusion

References

Methodological & Application

Application Notes & Protocols: Sarmoxicillin and Amoxicillin in Advanced Antibiotic Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of Sarmoxicillin as a prodrug for Amoxicillin and detail various advanced delivery systems for Amoxicillin. This document is intended for researchers, scientists, and drug development professionals working on the next generation of antibiotic therapies.

Introduction to this compound: An Amoxicillin Prodrug

This compound is a lipophilic prodrug of the widely used β-lactam antibiotic, amoxicillin.[1][2] As the methoxymethyl ester of hetamoxicillin, its chemical modification from an amphoteric to a cationic compound results in a significant 30- to 600-fold increase in lipid partitioning.[1][2] This enhanced lipophilicity is designed to improve the pharmacokinetic profile of amoxicillin.

Following oral administration, this compound is partially hydrolyzed, allowing a significant amount of the intact ester to enter systemic circulation.[1][2] In the plasma, it is converted to the active form, amoxicillin, through the hydrolysis of the acetone penicinate and methoxymethyl ester bonds.[1][2] This prodrug strategy leads to a lower maximum plasma concentration (Cmax) and a longer half-life for the resulting amoxicillin compared to direct administration of amoxicillin, suggesting improved tissue penetration and therapeutic efficacy.[1][2]

Mechanism of Action of Amoxicillin:

Amoxicillin, the active metabolite of this compound, is a moderate-spectrum, bacteriolytic, β-lactam antibiotic.[3][4] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][5][6] Amoxicillin competitively inhibits penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall.[3][7] This disruption of cell wall integrity leads to cell lysis and bacterial death.[3]

Below is a diagram illustrating the conversion of this compound to Amoxicillin and the subsequent mechanism of action.

This compound This compound (Lipophilic Prodrug) Amoxicillin Amoxicillin (Active Drug) This compound->Amoxicillin Hydrolysis in Plasma PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

This compound activation and mechanism of action.

Advanced Delivery Systems for Amoxicillin

Given that this compound's primary function is to enhance the delivery of amoxicillin, it is pertinent to explore other advanced delivery systems designed to improve amoxicillin's therapeutic index. These systems aim to protect the drug from degradation, provide sustained release, and target the site of infection.

Encapsulating amoxicillin into nanoparticles can protect it from degradation in the acidic environment of the stomach, improve bioavailability, and allow for sustained release.[5][6] Various types of nanoparticles have been investigated for amoxicillin delivery, including polymeric nanoparticles and lipid nanoparticles.[5][6][8]

Quantitative Data for Amoxicillin Nanoparticle Formulations:

Formulation TypeParticle Size (nm)Encapsulation Efficiency (%)Loading Capacity (%)Drug Release ProfileReference
Sodium Alginate-Polyvinyl Alcohol (NaAlg-PVA) Nanoparticles513.96 ± 19.4643.66 ± 3.3012.06 ± 0.83Biphasic: 18% burst release in 2h, sustained release over 22h[9]
Magnetite-Humic Acid NanoparticlesNot Specified40.6615.39pH-dependent: Higher release at acidic pH (2.8) vs. neutral pH (7.4)[10]
Liposomes (Microfluidic Method, Formulation 1)~13077.43 ± 0.1Not Specified90% release within 72h[11][12]
Liposomes (Microfluidic Method, Formulation 2)~13078.3 ± 2.39Not Specified90% release within 72h[12]

Hydrogels, particularly superporous hydrogels, have been explored as carriers for amoxicillin to target gastric infections like those caused by Helicobacter pylori.[13] These systems can be designed for drug dispersion or conjugation, affecting the release mechanism.

Quantitative Data for Amoxicillin Hydrogel Formulations:

Formulation TypeRelease MechanismRelease ProfileKey FindingReference
Drug-Dispersed Glycol Chitosan Superporous HydrogelDiffusionFaster ReleaseDependent on network mesh size and cross-linking density.[13]
Drug-Conjugated Glycol Chitosan Superporous HydrogelHydrolysisSlower, Prolonged ReleaseSlower release kinetics prolongs the drug delivery effect.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development and characterization of amoxicillin delivery systems.

This protocol is adapted for the production of amoxicillin-loaded lipid nanoparticles (LNPs).[5][6]

Workflow Diagram:

cluster_0 Primary Emulsion (w/o) cluster_1 Secondary Emulsion (w/o/w) cluster_2 Nanoparticle Formation A Aqueous Phase (Amoxicillin Solution) C High-Speed Homogenization A->C B Organic Phase (Lipid + Surfactant) B->C D Primary Emulsion C->D F Sonication D->F E External Aqueous Phase (with Stabilizer) E->F G Solvent Evaporation F->G H Nanoparticle Suspension G->H I Washing & Centrifugation H->I J Lyophilization I->J

Workflow for Lipid Nanoparticle Synthesis.

Materials:

  • Amoxicillin

  • Lipid (e.g., cetyl palmitate)

  • Surfactant (e.g., Tween 80)

  • Organic solvent (e.g., dichloromethane)

  • Stabilizer (e.g., polyvinyl alcohol)

  • Deionized water

Procedure:

  • Preparation of the Aqueous Phase: Dissolve amoxicillin in deionized water to create the internal aqueous phase.

  • Preparation of the Organic Phase: Dissolve the lipid and surfactant in the organic solvent.

  • Formation of the Primary Emulsion (w/o): Add the internal aqueous phase to the organic phase and homogenize at high speed to form a water-in-oil emulsion.

  • Formation of the Double Emulsion (w/o/w): Add the primary emulsion to an external aqueous phase containing a stabilizer. Sonicate the mixture to form the double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid lipid nanoparticles.

  • Purification: Wash the nanoparticle suspension by centrifugation to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.

Workflow Diagram:

Start Nanoparticle Suspension Centrifuge Centrifugation Start->Centrifuge Supernatant Supernatant (Unencapsulated Drug) Centrifuge->Supernatant Pellet Nanoparticle Pellet Centrifuge->Pellet Analysis Quantify Drug (e.g., HPLC, UV-Vis) Supernatant->Analysis Calculate Calculate EE% & LC% Analysis->Calculate

Workflow for EE% and LC% Determination.

Procedure:

  • Centrifuge a known amount of the amoxicillin-loaded nanoparticle suspension to separate the nanoparticles from the aqueous medium.[12]

  • Carefully collect the supernatant, which contains the unencapsulated ("free") amoxicillin.

  • Quantify the amount of amoxicillin in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the Encapsulation Efficiency (EE) and Loading Capacity (LC) using the following equations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • LC (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

This protocol assesses the release of amoxicillin from a delivery system over time in simulated physiological conditions.

Procedure:

  • Disperse a known amount of amoxicillin-loaded nanoparticles in a release medium (e.g., Simulated Body Fluid (SBF) at pH 7.4 or an acidic buffer at pH 4.0 to mimic infection sites).[14]

  • Place the dispersion in a dialysis bag or use a sample-and-separate method.

  • Incubate the system at a constant temperature (e.g., 37°C) with continuous stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of amoxicillin in the collected samples using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative percentage of drug released versus time to obtain the release profile.

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[15][16][17] This protocol uses the broth microdilution method.

Procedure:

  • Prepare a two-fold serial dilution of the amoxicillin formulation in a 96-well microtiter plate containing a suitable bacterial growth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., ~5 x 10^5 cells/mL).[15]

  • Include a positive control (bacteria with no drug) and a negative control (medium with no bacteria).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the amoxicillin formulation in which no turbidity (bacterial growth) is observed.[15]

Signaling Pathways and Cellular Interactions

The primary interaction of amoxicillin is with bacterial enzymes. However, when considering delivery systems, the interaction with host cells is crucial for assessing biocompatibility and potential toxicity.

In vitro cell viability studies are a primary step to evaluate the toxicity of drug delivery systems.[5][6] Cell lines such as human fibroblasts (e.g., L929) and gastric cells (e.g., MKN-74) are often used.[5][6] Assays like the MTT or AlamarBlue assay can be used to quantify cell viability after exposure to the nanoparticle formulations.

Below is a diagram representing a typical cytotoxicity testing workflow.

CellCulture Culture Host Cells (e.g., L929, MKN-74) Incubation Incubate with Nanoparticle Formulations (Varying Conc.) CellCulture->Incubation Assay Add Viability Reagent (e.g., MTT, AlamarBlue) Incubation->Assay Measurement Measure Absorbance/ Fluorescence Assay->Measurement Analysis Calculate Cell Viability (%) Measurement->Analysis

Workflow for In Vitro Cytotoxicity Assay.

References

Application Note: Development and Validation of a Sensitive and Robust LC-MS/MS Assay for the Quantification of Sarmoxicillin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sarmoxicillin is a novel beta-lactam antibiotic currently under investigation for its broad-spectrum activity against various bacterial infections. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in human plasma is essential. This application note describes a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented herein is validated according to the general recommendations for bioanalytical method validation.[1][2][3][4][5]

This compound Properties (Hypothetical):

  • Chemical Structure: (Assuming a structure similar to Amoxicillin for methodological purposes)

  • Molecular Weight: 365.4 g/mol

  • Chemical Formula: C16H19N3O5S

Experimental

  • This compound reference standard (>99% purity)

  • This compound-d4 (internal standard, IS) (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K2-EDTA)

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 366.1 -> 208.1

    • This compound-d4 (IS): m/z 370.1 -> 212.1

  • Key MS Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Protocols

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working solutions for calibration standards (CS) and quality controls (QC).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in acetonitrile.

  • Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL this compound-d4 in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial or 96-well plate.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

The method was validated for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.

The calibration curve was linear over the range of 10 to 10,000 ng/mL. The lower limit of quantification (LLOQ) was established at 10 ng/mL.

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range (ng/mL)10 - 10,000
Regression Equationy = 0.0123x + 0.0045
Correlation Coefficient (r²)> 0.998
Weighting1/x²

The intra- and inter-day precision and accuracy were evaluated at four QC levels.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ106.8105.28.1103.5
Low305.298.76.5101.2
Medium5004.1102.15.399.8
High80003.597.94.898.5

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3092.598.1
Medium50094.1101.5
High800093.899.3

The stability of this compound in human plasma was evaluated under various conditions.[7]

Table 4: Stability of this compound in Human Plasma

Stability ConditionDurationConcentration (ng/mL)Stability (% of Nominal)
Bench-top (Room Temperature)6 hours30, 800095.8, 97.2
Freeze-Thaw (3 cycles)3 cycles30, 800094.5, 96.8
Long-term (-80°C)90 days30, 800098.1, 99.5
Post-preparative (Autosampler at 10°C)24 hours30, 8000101.2, 100.8

Visualizations

experimental_workflow cluster_prep Protein Precipitation Protocol sample_collection Plasma Sample Collection (CS, QC, Unknown) sample_prep Sample Preparation sample_collection->sample_prep protein_precip Add 50 µL Plasma add_is Add 150 µL IS in ACN protein_precip->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing results Results data_processing->results

Caption: Experimental workflow for this compound analysis in plasma.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation method offers high recovery and minimal matrix effects, making it suitable for high-throughput analysis. The method has been validated and meets the criteria for bioanalytical method validation, making it suitable for use in clinical and preclinical studies.

References

Application Notes & Protocols for Sarmoxicillin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmoxicillin is a semi-synthetic aminopenicillin antibiotic, structurally related to amoxicillin. Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the quantification of pharmaceuticals due to its high specificity, sensitivity, and accuracy.

This document provides detailed application notes and protocols for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methods described herein are based on extensively validated protocols for the closely related compound, amoxicillin, and serve as a robust starting point for the development and validation of a specific this compound assay. It is recommended that any method adapted for this compound be fully validated according to ICH guidelines to ensure its suitability for the intended purpose.

Principle of the Method

The described methods utilize RP-HPLC with UV detection. The principle involves the separation of this compound from other components in the sample matrix on a non-polar stationary phase (typically a C18 column) using a polar mobile phase. The analyte is eluted from the column and detected by a UV spectrophotometer at a wavelength where it exhibits maximum absorbance. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a this compound reference standard.

Experimental Protocols

Method 1: Isocratic RP-HPLC Method

This method is suitable for the routine quality control of this compound in bulk drug and simple pharmaceutical dosage forms.

1. Materials and Reagents

  • This compound Reference Standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic Conditions

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol : 0.05M KH2PO4 buffer (pH adjusted to 4.4 with orthophosphoric acid) (5:95 v/v)
Flow Rate 1.5 mL/min
Injection Volume 20 µL[1]
Detection Wavelength 230 nm[1]
Column Temperature Ambient (25 °C)[2]
Run Time 7 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: Dissolve an appropriate amount of KH2PO4 in HPLC grade water to make a 0.05M solution. Adjust the pH to 4.4 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with methanol in a 95:5 (v/v) ratio and degas by sonication for 15 minutes.[3]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 20 minutes to dissolve. Make up the volume to 100 mL with the mobile phase.[1]

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions in the concentration range of 20-160 µg/mL by appropriate dilution with the mobile phase.[1]

4. Sample Preparation (from Capsules)

  • Weigh and finely powder the contents of 20 capsules.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.[1]

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 100 µg/mL).

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution (e.g., 100 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%, the tailing factor is not more than 2.0, and the theoretical plates are more than 2000.

6. Analysis

Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system and record the chromatograms.

7. Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) * Concentration of Standard (µg/mL)

Method 2: Rapid Isocratic RP-HPLC Method

This method offers a shorter run time, making it suitable for high-throughput analysis.

1. Chromatographic Conditions

ParameterCondition
Column C18 (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol : Water (35:65 v/v)
Flow Rate 1.0 mL/min[2]
Injection Volume 25 µL[2]
Detection Wavelength 273 nm[2]
Column Temperature 15-17 °C[2]
Run Time 7 minutes[2]

2. Preparation of Solutions

Follow the same procedures as in Method 1 for the preparation of the mobile phase, standard, and sample solutions, using the mobile phase specified for this method.

Data Presentation

The following tables summarize the quantitative data from validated HPLC methods for Amoxicillin, which are expected to be applicable to this compound.

Table 1: Summary of Chromatographic Conditions for Amoxicillin Quantification

ParameterMethod AMethod BMethod C
Column Hypersil C18 (250x4.6mm, 5µm)[4]Chromatopak-C18 (250mm×4.6×5micron)Capcell Pak C18 (250mm x 15mm)[2]
Mobile Phase Potassium dihydrogen phosphate and methanol (95:05 v/v)[4]Acetonitrile: 0.2M Potassium dihydrogen phosphate buffer (pH 3) (22:78v/v)Methanol: Water (35:65)[2]
Flow Rate 1.0 ml/min[4]1.0 ml/min1.0 ml/min[2]
Detection Wavelength 283 nm[4]283 nm273 nm[2]
Retention Time Not Specified6.4 min4.66 minutes[2]

Table 2: Summary of Validation Parameters for Amoxicillin Quantification

ParameterMethod AMethod BMethod C
Linearity Range (µg/mL) 20-100[4]10 – 1005-100[2]
Correlation Coefficient (r²) 0.9996[4]0.9990.99[2]
LOD (µg/mL) 0.4139[4]Not Specified0.03[2]
LOQ (µg/mL) 1.2545[4]Not Specified0.09[2]
Accuracy (% Recovery) 99.26-99.53[4]Not Specified96.80-102.72[2]
Precision (%RSD) < 2%[4]Not SpecifiedNot Specified

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis s1 Weighing s2 Dissolution & Sonication s1->s2 s3 Dilution s2->s3 s4 Filtration s3->s4 h1 HPLC System s4->h1 Injection h2 C18 Column h1->h2 h3 UV Detector h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration d1->d2 d3 Concentration Calculation d2->d3

Caption: General workflow for this compound quantification by HPLC.

Logical Relationship of Method Validation Parameters

The following diagram shows the relationship between key validation parameters as per ICH guidelines.

validation_parameters cluster_core Core Validation Parameters cluster_robust Method Robustness cluster_suitability System Performance Accuracy Accuracy (% Recovery) Linearity Linearity & Range Accuracy->Linearity Precision Precision (Repeatability, Intermediate Precision) Precision->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision LOD Limit of Detection Linearity->LOD LOQ Limit of Quantification Linearity->LOQ Robustness Robustness (Variations in Method Parameters) Robustness->Accuracy Robustness->Precision SystemSuitability System Suitability (RSD, Tailing Factor, Theoretical Plates) SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Relationship of key HPLC method validation parameters.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Studies of Sarmoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarmoxicillin is a prodrug of the broad-spectrum antibiotic amoxicillin. As the methoxymethyl ester of hetamoxicillin, this compound exhibits increased lipophilicity, which is designed to enhance its oral absorption and tissue penetration compared to its parent compound, amoxicillin. Following oral administration, this compound is absorbed and subsequently hydrolyzed in the body to release the active therapeutic agent, amoxicillin. Therefore, pharmacokinetic studies of this compound primarily focus on the concentration of amoxicillin in biological matrices as the key indicator of systemic exposure.

These application notes provide a comprehensive overview of the methodologies and expected pharmacokinetic parameters for preclinical studies of this compound in various animal models. Given that this compound's therapeutic effect is mediated by amoxicillin, the provided data and protocols are centered on the quantification of amoxicillin in plasma.

Data Presentation: Pharmacokinetic Parameters of Amoxicillin in Animal Models

The following tables summarize the key pharmacokinetic parameters of amoxicillin in common animal models. This data is essential for designing and interpreting pharmacokinetic studies of this compound, as it provides a baseline for the expected systemic exposure to the active moiety.

Table 1: Pharmacokinetic Parameters of Amoxicillin Following Intravenous and Oral Administration in Various Animal Models

Animal ModelRouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Dog IV20---1.6 ± 0.4[1]
Oral (Tablet)2018.6 ± 5.32.0 ± 1.069.5 ± 22.5-[1]
Oral (Suspension)2020.7 ± 2.21.4 ± 0.580.6 ± 21.8-[1]
Pig IV20---3.38 ± 0.30
Oral207.37 ± 0.420.97 ± 0.29-4.13 ± 0.50[2]
Oral (in-feed)15----[3]
Rat IV-----
Intraduodenal-----[4]
Cat Oral-----[5]
Subcutaneous-----[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; IV: Intravenous.

Table 2: Oral Bioavailability of Amoxicillin in Different Animal Species

Animal SpeciesFormulationBioavailability (%)Reference
Dog Suspension76.8 ± 16.7[1]
Drops68.2 ± 25.8[1]
Tablets64.2 ± 17.9[1]
Pig -~30
Coated PremixHigher than uncoated[6]
Granular Premix22.62 (relative to IM)[3]
Rat Intraduodenal51
Cat Oral33[5]

Experimental Protocols

Protocol 1: Oral Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral administration in rats by measuring plasma concentrations of its active metabolite, amoxicillin.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Male Wistar rats (200-250 g)

  • Oral gavage needles

  • Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

  • Anesthesia (e.g., isoflurane)

  • Equipment for blood collection (e.g., tail vein or retro-orbital sinus)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle to the desired concentration.

  • Dose Administration:

    • Weigh each rat to determine the precise volume of the dose suspension to be administered.

    • Administer the this compound suspension via oral gavage. Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into microcentrifuge tubes containing anticoagulant.

  • Plasma Processing:

    • Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes.

    • Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Bioanalytical Method for Amoxicillin in Plasma using LC-MS/MS

Objective: To quantify the concentration of amoxicillin in rat plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Materials and Equipment:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 analytical column

  • Amoxicillin reference standard

  • Internal standard (IS), e.g., amoxicillin-d4 or a suitable analog

  • Methanol, acetonitrile, formic acid (LC-MS grade)

  • Ultrapure water

  • Plasma samples from the pharmacokinetic study

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of amoxicillin and the internal standard in a suitable solvent.

    • Prepare calibration standards and QC samples by spiking blank rat plasma with known concentrations of amoxicillin.

  • Sample Preparation (Protein Precipitation Method):

    • To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

      • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.4 mL/min

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Monitor the precursor-to-product ion transitions for amoxicillin and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Determine the concentration of amoxicillin in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_prestudy Pre-Study Preparation cluster_study In-Life Phase cluster_poststudy Sample Processing & Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep dosing Oral Gavage Dosing dose_prep->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_sep Plasma Separation blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for a preclinical oral pharmacokinetic study.

G This compound This compound (Prodrug) absorption Oral Absorption This compound->absorption GI Tract hydrolysis Enzymatic/Chemical Hydrolysis (in gut, liver, blood) absorption->hydrolysis amoxicillin Amoxicillin (Active Drug) hydrolysis->amoxicillin distribution Systemic Distribution amoxicillin->distribution elimination Elimination distribution->elimination

Caption: Metabolic pathway of this compound to its active form, amoxicillin.

References

Application Notes and Protocols for Sarmoxicillin Oral Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies and analytical protocols for the oral administration of Sarmoxicillin, a lipophilic prodrug of amoxicillin. This compound, the methoxymethyl ester of hetamoxicillin, is designed for enhanced oral absorption and tissue penetration compared to its parent compound, amoxicillin.[1][2] This document outlines potential formulations, detailed experimental protocols for quality control and stability testing, and the underlying mechanism of action.

Introduction to this compound

This compound is a prodrug of the broad-spectrum β-lactam antibiotic, amoxicillin. The esterification of amoxicillin to this compound increases its lipophilicity, which is theorized to enhance its absorption from the gastrointestinal tract and improve its penetration into tissues.[1][3] Following oral administration, this compound is partially absorbed intact and then hydrolyzed in the plasma to release the active amoxicillin.[1] This delivery strategy results in a different pharmacokinetic profile for amoxicillin compared to direct administration, characterized by a lower peak plasma concentration (Cmax), a delayed time to peak concentration (Tmax), and a longer half-life.[1][3] Notably, administration of this compound has been shown to lead to significant concentrations of amoxicillin in saliva, a feat not observed with oral amoxicillin.[1][3]

Oral Formulation Strategies

The development of a stable and bioavailable oral dosage form of this compound is critical for its therapeutic success. Based on common practices for amoxicillin and other beta-lactam antibiotics, the following formulations can be considered.

Powder for Oral Suspension

An oral suspension is a suitable dosage form for pediatric and geriatric patients, or those with difficulty swallowing solid dosage forms. A powder for reconstitution at the time of dispensing is preferred for beta-lactam antibiotics to mitigate stability issues in aqueous media.

Table 1: Proposed Composition of this compound Powder for Oral Suspension

ComponentFunctionExample Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient5-15
Sucrose / MannitolSweetener, Diluent60-80
Sodium CarboxymethylcelluloseSuspending Agent0.5-2.0
Colloidal Silicon DioxideGlidant, Anti-adherent0.2-1.0
Sodium Benzoate / Sodium Methylparaben & Sodium PropylparabenPreservative0.1-0.5
Flavoring Agent (e.g., Strawberry Flavor)FlavoringAs required
Coloring Agent (e.g., FD&C Red No. 40)ColoringAs required
Capsules

Capsules offer a convenient solid dosage form that can mask the taste of the drug substance. The formulation for a capsule would involve blending the active pharmaceutical ingredient (API) with suitable excipients and filling the blend into hard gelatin or HPMC capsules.

Table 2: Proposed Composition of this compound Capsules

ComponentFunctionExample Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient40-60
Microcrystalline CelluloseDiluent30-50
Croscarmellose Sodium / Sodium Starch GlycolateDisintegrant2-8
Magnesium StearateLubricant0.5-2.0
Colloidal Silicon DioxideGlidant0.2-1.0
Tablets

Tablets are a common and cost-effective solid dosage form. The formulation can be designed for immediate release and can be manufactured using techniques such as direct compression or wet granulation.

Table 3: Proposed Composition of this compound Tablets

ComponentFunctionExample Concentration (% w/w)
This compoundActive Pharmaceutical Ingredient50-70
Microcrystalline CelluloseDiluent, Binder20-40
CrospovidoneSuperdisintegrant2-5
Magnesium StearateLubricant0.5-2.0
TalcGlidant, Anti-adherent1-3
Opadry® (or similar)Film-coating agent2-4 (of core tablet weight)

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a stability-indicating HPLC method for the quantification of this compound and its degradation products. This method is adapted from established methods for amoxicillin and would require validation for this compound.[4][5][6][7]

Table 4: HPLC Method Parameters

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 5.0) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector UV at 230 nm
Column Temperature 30 °C
Run Time 15 minutes

Protocol:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 10-100 µg/mL.

  • Sample Preparation:

    • For Powder for Oral Suspension: Reconstitute the powder as per the intended instructions. Accurately transfer a volume of the suspension equivalent to a known amount of this compound into a volumetric flask. Dilute with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.

    • For Capsules/Tablets: Weigh and finely powder a representative number of capsules or tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer to a volumetric flask. Add the mobile phase, sonicate for 15 minutes to dissolve the drug, and dilute to volume. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with that of the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard Prepare Standard Solutions Injection Inject into HPLC Standard->Injection Sample Prepare Sample Solutions Sample->Injection Chromatogram Record Chromatogram Injection->Chromatogram Calculation Calculate Concentration Chromatogram->Calculation

Caption: Workflow for HPLC analysis of this compound.

Dissolution Testing

This protocol outlines a dissolution test for this compound oral solid dosage forms to assess in vitro drug release. This method is based on common procedures for amoxicillin capsules and tablets.[8][9]

Table 5: Dissolution Test Parameters

ParameterSpecification
Apparatus USP Apparatus 2 (Paddle)
Dissolution Medium 900 mL of 0.05 M Phosphate Buffer, pH 6.8
Apparatus Speed 75 RPM
Temperature 37 ± 0.5 °C
Sampling Times 5, 10, 15, 30, 45, and 60 minutes
Sample Volume 5 mL (replace with fresh medium)
Quantification HPLC-UV at 230 nm

Protocol:

  • Place one dosage unit (tablet or capsule) into each of the six dissolution vessels containing the pre-warmed dissolution medium.

  • Begin the test and withdraw samples at the specified time points.

  • Filter each sample through a 0.45 µm filter.

  • Analyze the filtered samples using the validated HPLC method described in section 3.1.

  • Calculate the percentage of this compound dissolved at each time point.

Dissolution_Workflow Start Place Dosage Form in Vessel Run Start Dissolution Apparatus Start->Run Sample Withdraw Samples at Time Points Run->Sample Filter Filter Samples Sample->Filter Analyze Analyze by HPLC Filter->Analyze Calculate Calculate % Dissolved Analyze->Calculate

Caption: Workflow for dissolution testing of this compound.

Accelerated Stability Study

This protocol describes an accelerated stability study to predict the shelf-life of the this compound oral formulation under various environmental conditions. The conditions are based on ICH guidelines.[1][2][3]

Table 6: Accelerated Stability Study Conditions

StudyStorage ConditionMinimum DurationTesting Frequency
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months0, 3, 6 months
Long-term25 °C ± 2 °C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months

Protocol:

  • Package the this compound formulation in the proposed final container closure system.

  • Place the packaged samples in stability chambers maintained at the specified conditions.

  • At each time point, withdraw samples and perform the following tests:

    • Appearance (visual inspection)

    • Assay for this compound content (using the HPLC method in 3.1)

    • Quantification of degradation products (using the HPLC method in 3.1)

    • Dissolution (for solid dosage forms, as per protocol 3.2)

    • Water content (Karl Fischer titration)

    • pH (for oral suspension)

  • Evaluate the data to determine if any "significant change" has occurred. A significant change is typically defined as a 5% change in assay from the initial value, any degradation product exceeding its acceptance criterion, or failure to meet the acceptance criteria for appearance, dissolution, or other physical attributes.

Mechanism of Action

This compound acts as a prodrug, delivering amoxicillin to the systemic circulation. Amoxicillin, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][8][9]

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Amoxicillin binds to and inactivates PBPs, which are enzymes located on the inner surface of the bacterial cell membrane.

  • Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting PBPs, amoxicillin prevents this cross-linking.[2][9]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium. This results in cell lysis and bacterial death.[2][9]

MoA_Pathway Mechanism of Action of Amoxicillin Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall is a key step in Lysis Cell Lysis and Bacterial Death CellWall->Lysis Inhibition leads to

References

Application Notes and Protocols for Testing Sarmoxicillin in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of Sarmoxicillin, a prodrug of amoxicillin, against various bacterial cultures. The protocols outlined below describe standard methodologies for determining the antimicrobial efficacy of this compound.

Introduction

This compound is a lipophilic methoxymethyl ester of hetamoxicillin, which acts as a prodrug to amoxicillin.[1] This structural modification enhances its lipid partitioning, potentially leading to improved tissue penetration.[1] Upon administration, this compound is metabolized to amoxicillin, which then exerts its antibacterial effect.[1] Amoxicillin is a broad-spectrum, β-lactam antibiotic that inhibits the biosynthesis of bacterial cell walls, leading to cell lysis and death.[2][3][4] It is effective against a range of Gram-positive and some Gram-negative bacteria.[2][4]

The following protocols provide standardized procedures to quantify the antimicrobial activity of this compound through the determination of its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Data Presentation

All quantitative data from the described experiments should be summarized for clear comparison. The following table provides a template for data presentation:

Bacterial Strain This compound MIC (µg/mL) This compound MBC (µg/mL) Time-Kill Assay (Log Reduction at Time X) MBC/MIC Ratio Interpretation
Staphylococcus aureus ATCC 29213
Escherichia coli ATCC 25922
[Additional Strain 1]
[Additional Strain 2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.[6][7]

Materials:

  • This compound stock solution (prepared in a suitable solvent and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][8]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate.[9] The typical final volume in each well is 100 µL.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing only inoculated broth.

    • Sterility Control: Wells containing only uninoculated broth.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[5]

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth).[6] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] It is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar.[10]

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile inoculating loops or micropipette

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing: Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (at and above the MIC) and plate it onto a fresh MHA plate.[11][12]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[10][11]

  • Interpretation: The relationship between the MBC and MIC can provide insights into whether the antibiotic is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.[11]

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial culture in logarithmic growth phase

  • Sterile flasks or tubes

  • Shaking incubator (35 ± 2°C)

  • MHA plates

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC) to the bacterial suspensions. Include a growth control flask without any antibiotic.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[13][14]

  • Serial Dilution and Plating: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto MHA plates to determine the viable cell count (CFU/mL).

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours and count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[15]

Visualizations

Signaling Pathway

cluster_bacterium Bacterial Cell cluster_cell_wall Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes This compound This compound (Amoxicillin) This compound->PBP Inhibition

Caption: Mechanism of action of Amoxicillin, the active form of this compound.

Experimental Workflow

cluster_mic MIC Determination cluster_mbc MBC Determination cluster_timekill Time-Kill Kinetics A1 Prepare this compound Serial Dilutions A2 Inoculate with Bacterial Suspension A1->A2 A3 Incubate 16-20h A2->A3 A4 Observe for Growth (Turbidity) A3->A4 B1 Subculture from Clear MIC Wells A4->B1 Proceed with MIC results B2 Incubate on Antibiotic-Free Agar B1->B2 B3 Determine Lowest Concentration with ≥99.9% Killing B2->B3 C1 Expose Bacteria to Different this compound Conc. C2 Sample at Various Time Points C1->C2 C3 Plate Dilutions and Count Colonies C2->C3 C4 Plot Log CFU/mL vs. Time C3->C4

Caption: Overall experimental workflow for assessing this compound efficacy.

References

Application Notes and Protocols for Sarmoxicillin in Cell Culture Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Sarmoxicillin, a lipophilic prodrug of amoxicillin, in in vitro cell culture infection models. This document outlines the mechanism of action, provides detailed experimental protocols for evaluating its efficacy, and includes methods for assessing cytotoxicity and bacterial load.

Introduction to this compound

This compound is a methoxymethyl ester of hetamoxicillin, which acts as a prodrug of the well-established β-lactam antibiotic, amoxicillin.[1] This structural modification increases its lipophilicity, potentially enhancing its penetration across host cell membranes.[1] Once inside the cell, this compound is hydrolyzed to release its active form, amoxicillin.[1]

Amoxicillin, a member of the penicillin family, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3][4] It specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2][4][5] This disruption leads to a weakened cell wall and subsequent cell lysis, particularly in actively growing bacteria.[6] Amoxicillin has a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[7][8]

Key Applications in Cell Culture Models

  • Evaluating efficacy against intracellular pathogens: Due to its enhanced lipophilicity, this compound is a promising candidate for combating intracellular bacteria that reside within host cells, a common challenge in antibiotic therapy.

  • Determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in the presence of host cells: Assessing the antibiotic's potency in a more physiologically relevant environment that mimics host-pathogen interactions.

  • Cytotoxicity and cell viability assays: To establish the therapeutic window of this compound and ensure that its antibacterial concentrations are not harmful to the host cells.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity (Kill Curve)

This protocol is essential to determine the optimal concentration of this compound that is effective against bacteria without causing significant harm to the host cells.[9]

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density that will result in approximately 50-70% confluency on the day of treatment. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Dilution Series: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0 µg/mL (control) to 1000 µg/mL.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no-cell" control with medium only.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay: After the incubation period, assess cell viability using a chosen method (e.g., MTT assay).[10][11]

  • Data Analysis: Measure the absorbance using a plate reader at the appropriate wavelength. Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

Data Presentation:

This compound Concentration (µg/mL)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
1098.5± 4.8
5095.1± 5.5
10092.3± 6.1
25085.7± 7.3
50070.2± 8.0
100055.4± 9.2

Note: The data presented in this table is for illustrative purposes only and should be generated experimentally.

Protocol 2: In Vitro Infection Model and this compound Efficacy Testing

This protocol outlines the steps to establish a cell culture infection model and subsequently evaluate the effectiveness of this compound in clearing the bacterial infection.

Materials:

  • Mammalian cell line

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Listeria monocytogenes)

  • Complete cell culture medium without antibiotics

  • This compound at a pre-determined non-toxic concentration

  • Gentamicin or other suitable antibiotic for killing extracellular bacteria

  • Sterile PBS

  • Sterile water or lysis buffer (e.g., 0.1% Triton X-100)

  • Agar plates for bacterial culture

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in a 24-well plate and incubate overnight to allow for adherence and growth.

  • Bacterial Preparation: Grow the bacterial strain to the mid-logarithmic phase.

  • Infection: Infect the host cells with the bacteria at a specific Multiplicity of Infection (MOI). Incubate for a designated period (e.g., 1-2 hours) to allow for bacterial entry into the cells.

  • Removal of Extracellular Bacteria: Wash the cells with sterile PBS and then add a medium containing an antibiotic like gentamicin that does not penetrate the host cells, to kill any remaining extracellular bacteria.[12] Incubate for 1-2 hours.

  • This compound Treatment: Wash the cells again with PBS and add a fresh medium containing the desired concentration of this compound. Include an untreated control group.

  • Incubation: Incubate the infected and treated cells for a specific time course (e.g., 2, 4, 8, 24 hours).

  • Quantification of Intracellular Bacteria:

    • At each time point, wash the cells with PBS.

    • Lyse the host cells with sterile water or a lysis buffer to release the intracellular bacteria.

    • Perform serial dilutions of the lysate and plate on appropriate agar plates.

    • Incubate the plates overnight and count the number of Colony Forming Units (CFUs).[12][13]

Data Presentation:

Treatment GroupTime Post-Infection (hours)Intracellular Bacteria (CFU/mL)Standard Deviation
Untreated Control25.2 x 10⁵± 0.8 x 10⁵
Untreated Control81.8 x 10⁶± 0.5 x 10⁶
Untreated Control247.5 x 10⁶± 1.2 x 10⁶
This compound (X µg/mL)24.9 x 10⁵± 0.7 x 10⁵
This compound (X µg/mL)88.1 x 10⁴± 0.3 x 10⁴
This compound (X µg/mL)241.3 x 10³± 0.2 x 10³

Note: The data presented in this table is for illustrative purposes only and should be generated experimentally. "X" represents the non-toxic concentration of this compound determined in Protocol 1.

Visualizations

cluster_0 Bacterial Cell cluster_1 Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking Peptidoglycan->PBP catalyzed by CellWall Cell Wall Synthesis CellWall->Peptidoglycan requires Lysis Cell Lysis (Bactericidal Effect) Amoxicillin Amoxicillin (Active Form) Amoxicillin->PBP Inhibits

Caption: Mechanism of action of Amoxicillin.

cluster_workflow Experimental Workflow A 1. Seed Host Cells B 2. Infect with Bacteria (specific MOI) A->B C 3. Remove Extracellular Bacteria (e.g., Gentamicin wash) B->C D 4. Treat with this compound C->D E 5. Incubate (Time Course) D->E F 6. Lyse Host Cells E->F G 7. Quantify Intracellular Bacteria (Serial Dilution & CFU Counting) F->G

Caption: Workflow for testing this compound efficacy.

cluster_pathway This compound Cellular Uptake and Activation Sarmoxicillin_ext This compound (Extracellular) Cell_membrane Host Cell Membrane Sarmoxicillin_ext->Cell_membrane Lipophilic Penetration Sarmoxicillin_int This compound (Intracellular) Cell_membrane->Sarmoxicillin_int Amoxicillin Amoxicillin (Active Form) Sarmoxicillin_int->Amoxicillin Hydrolysis Bacteria Intracellular Bacteria Amoxicillin->Bacteria Inhibition Inhibition of Bacterial Cell Wall Synthesis Bacteria->Inhibition

Caption: this compound uptake and activation.

References

Application Notes & Protocols: Characterization of Sarmoxicillin for Treating Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

As "Sarmoxicillin" does not appear to be a recognized compound in publicly available scientific literature, this document serves as a template to guide researchers on the characterization of a novel therapeutic agent for treating intracellular pathogens, using "this compound" as a placeholder name. The data presented is illustrative and the protocols are based on established methodologies for evaluating antibiotics against such pathogens.

1.0 Abstract

Intracellular pathogens pose a significant therapeutic challenge as they reside within host cells, evading many conventional antibiotics and host immune responses. This document outlines a series of protocols to evaluate the efficacy of a novel compound, "this compound," against common intracellular bacteria. The described methodologies cover the determination of its direct antimicrobial activity, host cell cytotoxicity, and its ability to eliminate pathogens residing within infected host cells. The provided data is hypothetical and serves to illustrate the expected outcomes of such an evaluation.

2.0 (Hypothetical) Mechanism of Action

This compound is postulated to possess a dual mechanism of action. Firstly, it inhibits a key bacterial enzyme involved in cell wall synthesis, leading to bactericidal activity. Secondly, it is hypothesized to modulate the host cell's autophagic pathway, enhancing the clearance of intracellular pathogens by promoting phagosome-lysosome fusion.

cluster_bacteria Bacterial Cell cluster_host Host Cell sarmoxicillin_b This compound enzyme Cell Wall Synthesis Enzyme sarmoxicillin_b->enzyme Inhibits sarmoxicillin_h This compound autophagy Autophagy Pathway sarmoxicillin_h->autophagy Modulates phagolysosome Phagolysosome Formation autophagy->phagolysosome Promotes clearance Pathogen Clearance phagolysosome->clearance

Figure 1: Hypothetical dual mechanism of action for this compound.

3.0 Quantitative Data Summary (Hypothetical)

The following tables summarize the expected in vitro performance of this compound against selected intracellular pathogens and its effect on host cell viability.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Pathogen Strain MIC (µg/mL)
Listeria monocytogenes EGD-e 0.5
Chlamydia trachomatis Serovar L2 1.0
Salmonella enterica Serovar Typhimurium 2.0
Mycobacterium tuberculosis H37Rv 4.0

| Staphylococcus aureus | MRSA USA300 | >64 |

Table 2: Host Cell Cytotoxicity (CC50) of this compound after 24h Exposure

Cell Line Description CC50 (µg/mL)
HeLa Human cervical cancer cells 150
J774A.1 Mouse macrophage-like cells 125

| A549 | Human lung carcinoma cells | >200 |

Table 3: Intracellular Efficacy of this compound against L. monocytogenes in J774A.1 Macrophages

This compound Conc. (µg/mL) Incubation Time (h) Log10 Reduction in CFU vs. Untreated
1 (2x MIC) 24 1.5
5 (10x MIC) 24 3.2
10 (20x MIC) 24 4.1

| 5 (10x MIC) | 48 | 4.8 |

4.0 Experimental Protocols

4.1 Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that prevents visible growth of a microorganism.

  • Preparation: Prepare a 2x stock solution of this compound in an appropriate solvent. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound at which there is no visible turbidity.

4.2 Protocol: Host Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of mammalian host cells.

  • Cell Seeding: Seed host cells (e.g., J774A.1 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

4.3 Protocol: Intracellular Killing Assay

This assay measures the ability of this compound to kill bacteria that have already infected host cells.

cluster_workflow Intracellular Killing Assay Workflow A 1. Seed Host Cells (e.g., J774A.1) B 2. Infect with Bacteria (e.g., L. monocytogenes) A->B C 3. Add Gentamicin (Kill extracellular bacteria) B->C D 4. Add this compound (at various concentrations) C->D E 5. Incubate for 24h D->E F 6. Lyse Host Cells (e.g., with Triton X-100) E->F G 7. Plate Lysate & Count CFU F->G

Application Notes and Protocols for Amoxicillin in Veterinary Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin is a broad-spectrum, β-lactam antibiotic belonging to the aminopenicillin class, widely utilized in veterinary medicine to treat a variety of bacterial infections.[1][2] Its bactericidal action, favorable pharmacokinetic profile, and established efficacy make it a cornerstone of antimicrobial therapy in companion and food-producing animals.[2][3] These application notes provide a comprehensive overview of amoxicillin's mechanism of action, pharmacokinetic parameters in various species, and detailed protocols for key in vitro and in vivo experiments to guide researchers in their veterinary drug development efforts.

Mechanism of Action

Amoxicillin functions by inhibiting the biosynthesis of the peptidoglycan layer of the bacterial cell wall.[4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[2][5][6] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[2][6]

However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring of amoxicillin, can compromise its efficacy.[4][5] To counteract this, amoxicillin is often combined with β-lactamase inhibitors like clavulanic acid or sulbactam, which protect the antibiotic from degradation and broaden its spectrum of activity.[1][4][5]

cluster_0 Bacterial Cell Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Caption: Mechanism of action of Amoxicillin in bacteria.

Pharmacokinetic and Pharmacodynamic Data

The efficacy of amoxicillin is dependent on maintaining a drug concentration at the site of infection that is above the minimum inhibitory concentration (MIC) for the target pathogen for a sufficient duration. Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of amoxicillin is crucial for designing effective dosing regimens.

Table 1: Pharmacokinetic Parameters of Amoxicillin in Various Animal Species
SpeciesDoseRouteCmax (µg/mL)Tmax (h)T1/2 (h)Bioavailability (%)Reference
Pigs 28 mg/kgOral-22-[7]
Poultry -Oral1.3822-[7]
Cattle 15 mg/kgIM2.931.6412-[7]
Dogs 15 mg/kgSC--7-[8][9]
Cats 11-22 mg/kgOral----[10]
Harbor Seals 20 mg/kgIV--1.54-[11]
Elephant Seals 20 mg/kgIV--2.38-[11]
Camels -IV--1.16-[12]
Camels -Oral2.1121.3323.3[12]
Table 2: Minimum Inhibitory Concentration (MIC) of Amoxicillin Against Common Veterinary Pathogens
PathogenAnimal HostMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus suisPigs≤ 0.03-[13]
Staphylococcus aureusDogs0.50-[14]
Staphylococcus pseudintermediusDogs0.25-[14]
Staphylococcus spp.Cattle (Mastitis)-0.5[15]
Streptococcus spp.Cattle (Mastitis)-0.25[15]
Escherichia coliCattle (Mastitis)-2[15]
Pasteurella multocidaCats--[10]
Prevotella spp.Cats--[10]
Fusobacterium spp.Cats--[10]
Porphyromonas spp.Cats--[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of amoxicillin against a bacterial isolate.

Materials:

  • Amoxicillin powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Amoxicillin Stock Solution: Prepare a stock solution of amoxicillin at a known concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the amoxicillin stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of amoxicillin that completely inhibits visible growth of the bacteria.

A Prepare Amoxicillin Stock Solution B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC determination.

Protocol 2: In Vivo Efficacy Study - Swine Respiratory Disease Model

This protocol describes a general framework for evaluating the efficacy of amoxicillin in a swine model of respiratory disease.

Animals:

  • Healthy, weaned piglets of similar age and weight.

Experimental Design:

  • Acclimation: Acclimate animals to the housing conditions for a minimum of 7 days.

  • Randomization: Randomly assign piglets to treatment groups (e.g., placebo control, amoxicillin low dose, amoxicillin high dose).

  • Infection: Challenge the piglets with a known respiratory pathogen (e.g., Streptococcus suis).

  • Treatment: Administer amoxicillin or placebo according to the assigned treatment group for a specified duration.

  • Monitoring: Monitor clinical signs daily (e.g., respiratory rate, coughing, fever). Collect blood samples for pharmacokinetic analysis.

  • Necropsy and Sample Collection: At the end of the study, perform necropsies to assess lung lesions. Collect tissue samples for bacteriology and histopathology.

  • Data Analysis: Analyze clinical scores, lung lesion scores, bacterial counts, and pharmacokinetic parameters to determine the efficacy of the treatment.

A Acclimation of Piglets B Randomization into Treatment Groups A->B C Experimental Infection (e.g., S. suis) B->C D Treatment Administration (Amoxicillin vs. Placebo) C->D E Clinical Monitoring & Blood Sampling D->E F Necropsy & Tissue Sample Collection E->F G Data Analysis (Efficacy Assessment) F->G

Caption: Workflow for an in vivo efficacy study.

Conclusion

Amoxicillin remains a vital therapeutic agent in veterinary medicine. Responsible use, guided by a thorough understanding of its pharmacological properties and the principles of antimicrobial stewardship, is essential to preserve its efficacy for future generations of animals. The data and protocols presented here provide a framework for researchers to conduct meaningful studies that will contribute to the optimal use of amoxicillin in veterinary practice.

References

Troubleshooting & Optimization

Navigating the Scale-Up of Sarmoxicillin Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the synthesis and scale-up of Sarmoxicillin (Amoxicillin). The information is presented in a direct question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Synthesis & Yield

  • Q: We are observing a significant drop in yield as we move from bench-scale to pilot-scale production. What are the common causes and how can we mitigate this?

    A: Yield reduction during scale-up is a common challenge. Several factors can contribute to this:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized temperature gradients and concentration differences, affecting reaction kinetics and promoting side reactions.

    • Changes in Reaction Kinetics: The surface area-to-volume ratio decreases at larger scales, which can impact reaction rates, especially in heterogeneous reactions.

    • Impurity Profile Changes: New or increased levels of impurities can arise at scale, consuming reactants and complicating purification, thereby reducing the isolated yield.[1]

    Troubleshooting Steps:

    • Optimize Agitation: Re-evaluate and optimize the stirrer design and speed to ensure homogenous mixing in the larger vessel.

    • Improve Temperature Control: Implement more robust temperature control systems to maintain a consistent temperature throughout the reactor.

    • Process Analytical Technology (PAT): Utilize in-situ monitoring techniques (e.g., IR, Raman spectroscopy) to track reaction progress and detect deviations in real-time.

  • Q: What is a typical yield for the enzymatic synthesis of Amoxicillin, and what factors are critical for maximizing it?

    A: Enzymatic synthesis of Amoxicillin from 6-aminopenicillanic acid (6-APA) and D-p-hydroxyphenylglycine methyl ester (HPGM) can achieve yields of up to 50% under optimized conditions.[2] A one-pot, two-step enzymatic synthesis using penicillin acylase and complexing the product with zinc ions has been reported to achieve a yield of 76.5%.[3]

    Critical Factors for Maximizing Yield:

    • pH Control: Maintaining a constant pH is crucial, as variable pH can negatively impact enzyme activity and product stability.[2]

    • Substrate Ratio: An optimized ratio of 6-APA to HPGM is essential for driving the reaction towards product formation. A 1/3 ratio of 6-APA to HPGM has shown impressive results.[2]

    • Enzyme Concentration: The optimal enzyme load needs to be determined to ensure efficient conversion without excessive cost. An enzyme concentration of 5 g/L has been used effectively.[2]

    • Temperature: The reaction is temperature-sensitive, with an optimal temperature around 35°C for some processes.[2]

    • In-situ Product Removal: Techniques like complexation with zinc ions can shift the equilibrium towards product formation, significantly increasing the yield.[3][4]

2. Impurities & Side Reactions

  • Q: We are detecting new, uncharacterized impurities in our scaled-up batches. What are the common impurities in Amoxicillin synthesis and what are their acceptable limits?

    A: The impurity profile can indeed change during scale-up. Common impurities in Amoxicillin synthesis include starting materials, intermediates, and degradation products. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) list several related substances.

    Table 1: Common Impurities in Amoxicillin and their Limits

Impurity NameOther NamesTypical SourcePharmacopeial Limit (Example)
6-Aminopenicillanic acidEP Impurity AStarting MaterialEP: Not more than 0.5%
L-AmoxicillinEP Impurity BEpimerizationEP: Not more than 2.0%
Amoxicillin penicilloic acidsEP Impurity DHydrolysisEP: Not more than 1.0%
(2R)-2-[(2,2-dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetic acidEP Impurity HSide-chain relatedEP: Not more than 0.5%
Amoxicillin Related Compound C (USP)-DegradationUSP: Varies by product
Amoxicillin Related Compound J (USP)-DegradationUSP: Varies by product

Note: Limits can vary depending on the specific monograph and final dosage form. It is essential to consult the relevant pharmacopeia for detailed information.[5][6][7]

  • Q: How can we control the formation of degradation products like dimers and penicilloic acids?

    A: Control of degradation products relies on careful control of reaction and storage conditions:

    • pH and Temperature: Hydrolysis to penicilloic acids is often catalyzed by acidic or basic conditions and elevated temperatures. Maintain strict pH control and use the lowest effective temperature.

    • Water Content: The presence of water can promote hydrolysis. Use anhydrous solvents where possible and control the moisture content of isolated intermediates and the final product.

    • Reaction Time: Minimize reaction times to reduce the exposure of the product to conditions that may cause degradation.

    • Purification: Develop robust purification methods, such as crystallization, to effectively remove these impurities.

3. Crystallization & Polymorphism

  • Q: We are struggling with inconsistent crystal form and particle size in our final product. What are the key parameters to control for consistent crystallization of Amoxicillin trihydrate?

    A: Amoxicillin trihydrate exists in multiple polymorphic forms, and controlling the desired form is critical for stability and bioavailability.

    Key Crystallization Parameters:

    • pH of Crystallization Medium: The pH of the solution from which Amoxicillin is crystallized has a direct impact on the resulting crystal properties and purity.[8]

    • Solvent System: The choice of solvent and anti-solvent, as well as their ratio, significantly influences the crystal form and habit. For example, ethanol and n-heptane have been used to prepare a specific crystal form.[9]

    • Temperature Profile: The cooling rate during crystallization affects nucleation and crystal growth, thereby influencing particle size distribution.

    • Agitation Rate: The stirring speed impacts the suspension density and can influence secondary nucleation and crystal breakage.

    Troubleshooting Crystallization Issues

    G Troubleshooting Inconsistent Crystallization issue Inconsistent Crystal Form / Particle Size cause1 Incorrect pH issue->cause1 cause2 Solvent Ratio Variation issue->cause2 cause3 Inconsistent Cooling Rate issue->cause3 cause4 Agitation Issues issue->cause4 solution1 Verify and control pH of crystallization medium cause1->solution1 solution2 Ensure precise solvent and anti-solvent addition cause2->solution2 solution3 Implement a controlled and reproducible cooling profile cause3->solution3 solution4 Optimize and validate stirrer speed and design cause4->solution4

    Troubleshooting Crystallization

Experimental Protocols

1. HPLC Method for Amoxicillin and Related Substances

This method is a general guideline and should be validated for your specific application.

  • Objective: To separate and quantify Amoxicillin and its related substances as specified in the European Pharmacopoeia.[1][10]

  • Methodology:

    Table 2: HPLC Parameters

ParameterValue
Column C8, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Potassium dihydrogen phosphate buffer (pH 5.0)
Mobile Phase B Acetonitrile
Gradient Linear gradient elution (specific gradient to be optimized)
Flow Rate 1.5 mL/min
Column Temperature Ambient
Detection Wavelength 230 nm
Injection Volume 20 µL
  • Sample Preparation:

    • Prepare a stock solution of the Amoxicillin sample in the mobile phase A at a concentration of approximately 1.5 mg/mL.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare a standard solution of USP Amoxicillin RS at a known concentration (e.g., 0.017 mg/mL) in mobile phase A.[6]

    • Prepare solutions of individual impurity standards for peak identification and system suitability.

  • System Suitability:

    • The resolution between critical peak pairs (e.g., impurities k and l) should be not less than 1.5.[10]

    • The tailing factor for the Amoxicillin peak should be less than 2.0.[10]

    • The theoretical plates for the Amoxicillin peak should be more than 3000.[10]

2. Enzymatic Synthesis of Amoxicillin

This protocol outlines a one-pot, two-step enzymatic synthesis.[3][4]

  • Objective: To synthesize Amoxicillin from Penicillin G potassium salt.

  • Materials:

    • Immobilized Penicillin G Acylase (PGA)

    • Penicillin G potassium salt

    • D-p-hydroxyphenylglycine methyl ester (HPGM)

    • Zinc sulfate (ZnSO₄)

    • Phosphate buffer

    • Acid and base for pH adjustment

  • Methodology:

    Step 1: Hydrolysis of Penicillin G

    • Prepare a solution of Penicillin G potassium salt in a suitable buffer.

    • Adjust the pH to the optimal range for the hydrolysis activity of the immobilized PGA (e.g., alkaline conditions).

    • Add the immobilized PGA to the solution and stir at the optimal temperature (e.g., 37°C).

    • Monitor the conversion of Penicillin G to 6-APA. Proceed to the next step when the yield of 6-APA is above 90%.

    Step 2: Synthesis of Amoxicillin

    • Add HPGM and Zinc sulfate to the reaction mixture.

    • Adjust the pH to the optimal range for the synthesis reaction (e.g., pH 6.0).

    • Maintain the reaction at the optimal temperature for synthesis (e.g., 25-30°C) with continuous stirring.

    • Monitor the formation of the Amoxicillin-Zinc complex.

    • After the reaction is complete, the product can be isolated and purified.

    Workflow for Enzymatic Synthesis of Amoxicillin

    G cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Synthesis penG Penicillin G Solution ph_adjust1 Adjust pH (Alkaline) penG->ph_adjust1 add_enzyme Add Immobilized PGA ph_adjust1->add_enzyme hydrolysis Hydrolysis at 37°C add_enzyme->hydrolysis monitor1 Monitor 6-APA formation (>90%) hydrolysis->monitor1 add_hpgm Add HPGM & ZnSO4 monitor1->add_hpgm ph_adjust2 Adjust pH to 6.0 add_hpgm->ph_adjust2 synthesis Synthesis at 25-30°C ph_adjust2->synthesis monitor2 Monitor Amoxicillin-Zn formation synthesis->monitor2 isolate Isolate and Purify Product monitor2->isolate

    Enzymatic Synthesis Workflow

References

Technical Support Center: Analysis of Amoxicillin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided herein pertains to Amoxicillin. "Sarmoxicillin" is presumed to be a typographical error, as Amoxicillin is a widely studied and relevant antibiotic in this analytical context.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Amoxicillin and its degradation products.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the analysis of amoxicillin degradation products, particularly using High-Performance Liquid Chromatography (HPLC).

Sample Preparation & Stability

Q1: My amoxicillin sample seems to be degrading during preparation. How can I minimize this?

A1: Amoxicillin is susceptible to hydrolysis, especially the beta-lactam ring.[1][2][3] To minimize degradation during sample preparation:

  • Work quickly and at low temperatures: Prepare samples on ice or in a cooled environment.

  • Control pH: Amoxicillin is most stable in solutions with a pH around 6.5.[4] Avoid strongly acidic or alkaline conditions.

  • Use fresh solutions: Prepare solutions fresh daily and store them at 2-8°C when not in use.[5]

  • Solvent choice: Use appropriate, high-purity solvents. For HPLC, a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol is common.[6]

Q2: I am observing unexpected peaks in my chromatogram even in my standard solution. What could be the cause?

A2: Unexpected peaks can arise from several sources:

  • Degradation of the standard: Your amoxicillin standard may have degraded. Prepare a fresh standard and re-inject.

  • Contaminated mobile phase: Ensure your mobile phase components are of high purity and are filtered and degassed properly.

  • Carryover from previous injections: Run a blank injection (mobile phase only) to check for carryover from the injector or column.

  • Impure reference standard: Verify the purity of your amoxicillin reference standard from the certificate of analysis.

HPLC Method & Analysis

Q3: I am having trouble separating amoxicillin from its degradation products. What can I do to improve peak resolution?

A3: Improving chromatographic separation can be achieved by:

  • Optimizing the mobile phase: Adjust the ratio of the organic modifier to the aqueous buffer. A gradient elution, where the mobile phase composition changes over time, is often effective for separating compounds with different polarities.[7]

  • Adjusting the pH of the mobile phase: The retention of amoxicillin and its degradation products, many of which are acidic, is highly dependent on the pH of the mobile phase. Small adjustments can significantly impact resolution.

  • Changing the column: Consider a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size for higher efficiency.[7]

  • Adjusting the flow rate and temperature: Lowering the flow rate can sometimes improve resolution, and adjusting the column temperature can alter selectivity.

Q4: My peak shapes for amoxicillin are poor (e.g., tailing or fronting). How can I fix this?

A4: Poor peak shape is often due to:

  • Column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Secondary interactions: The acidic silanol groups on the silica-based column packing can interact with the basic amine group of amoxicillin, causing tailing. Using a mobile phase with a competitive base or an end-capped column can mitigate this.

  • Mismatched solvent strength: The solvent in which your sample is dissolved should be similar in strength to the mobile phase.

  • Column degradation: The column may be nearing the end of its lifespan. Try flushing or replacing the column.

Q5: How do I identify the degradation products I am seeing in my chromatogram?

A5: Identifying unknown peaks requires further analytical techniques:

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the most powerful tool for identifying degradation products. MS provides the mass-to-charge ratio (m/z) of the compounds, which can be used to determine their molecular weight and elemental composition.[1]

  • Forced Degradation Studies: Subjecting your amoxicillin sample to stress conditions (acid, base, oxidation, heat, light) can help generate the degradation products in higher concentrations, making them easier to identify.[8]

  • Literature Comparison: Compare the retention times and mass spectra of your unknown peaks with published data on known amoxicillin degradation products.[9]

II. Data Presentation: Common Degradation Products

The degradation of amoxicillin can follow several pathways, primarily involving the hydrolysis of the β-lactam ring.[1][2]

Degradation Product NameAbbreviationTypical m/z [M+H]⁺Notes
Amoxicillin Penicilloic AcidADP1/2384A major hydrolysis product formed by the opening of the β-lactam ring.[1][9]
Amoxicillin DiketopiperazineADP8/9348A common degradation product found in environmental samples.[3][9]
Amoxicillin Penilloic AcidADP4/5340Formed from the decarboxylation of amoxicillin penicilloic acid.[3][9]
p-Hydroxyphenylglycinep-HPG168A potential impurity or degradation product from the side chain.[10]
Amoxicillin-S-oxideADP3382An oxidation product.[9]

III. Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Standard Preparation:

    • Accurately weigh approximately 25 mg of amoxicillin reference standard into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

    • Prepare further dilutions as needed for calibration curves.

  • Sample Preparation (from capsules):

    • Empty and combine the contents of several capsules to obtain a representative sample.

    • Accurately weigh a portion of the powder equivalent to one capsule's dosage into a volumetric flask.

    • Add a portion of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose method that can be adapted.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate monobasic), pH adjusted to 5.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Hold at 60% A, 40% B

    • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

IV. Visualizations

Diagram 1: Amoxicillin Degradation Pathway

G Amoxicillin Amoxicillin Penicilloic_Acid Amoxicillin Penicilloic Acid (β-lactam ring opening) Amoxicillin->Penicilloic_Acid Hydrolysis Diketopiperazine Amoxicillin Diketopiperazine Amoxicillin->Diketopiperazine Intramolecular Condensation Penilloic_Acid Amoxicillin Penilloic Acid (Decarboxylation) Penicilloic_Acid->Penilloic_Acid G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample_Weighing Weigh Sample Dissolution Dissolve in Mobile Phase Sample_Weighing->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis G start Unexpected Peak Observed q1 Is the peak present in a blank injection? start->q1 q2 Is the peak present in a fresh standard? q1->q2 No res1 Contamination in system/carryover. Clean injector/column. q1->res1 Yes res2 Degraded standard. Prepare fresh standard. q2->res2 No res3 Impurity in sample or mobile phase. Check solvent purity. q2->res3 Yes

References

Technical Support Center: Optimizing Sarmoxicillin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Sarmoxicillin dosage for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Disclaimer: Limited publicly available data exists on the in vivo dosage of this compound in preclinical animal models. The guidance provided here is based on the known properties of this compound as a lipophilic prodrug of amoxicillin, established principles of pharmacokinetics and pharmacodynamics, and available data on amoxicillin. It is crucial to conduct pilot studies to determine the optimal dosage for your specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from amoxicillin?

This compound is a lipophilic prodrug of amoxicillin. It is the methoxymethyl ester of hetamoxicillin, which is a derivative of amoxicillin. This chemical modification increases its lipid solubility, which can potentially lead to improved tissue penetration compared to the more hydrophilic amoxicillin.[1][2][3] After administration, this compound is converted in the body to amoxicillin, its active form.

Q2: What is the mechanism of action of this compound?

As a prodrug of amoxicillin, this compound's active form, amoxicillin, is a beta-lactam antibiotic. It works by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Q3: Are there established in vivo dosages for this compound in animal models?

Our comprehensive search of publicly available scientific literature did not yield specific established in vivo dosing regimens for this compound in common preclinical animal models such as mice and rats. Human pharmacokinetic studies have been conducted, but direct translation of this dosage to animal models is not recommended. Therefore, initial dose-finding studies are essential.

Q4: How can I estimate a starting dose for my in vivo study?

A rational approach to estimating a starting dose for this compound involves using the established dosages for amoxicillin in the target animal model as a baseline. Due to this compound being a prodrug, a molar equivalent dose to an effective amoxicillin dose can be calculated. However, the increased lipophilicity of this compound may alter its absorption and distribution, potentially requiring dose adjustments. It is recommended to start with a dose range that brackets the molar equivalent of a typical amoxicillin dose and perform a dose-escalation study to determine efficacy and tolerability.

Q5: What are the key pharmacokinetic parameters to consider?

When conducting pilot studies, key pharmacokinetic parameters to measure for both this compound and the released amoxicillin include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, which reflects total drug exposure.

  • t1/2: Half-life of the drug.

Comparing these parameters for this compound and amoxicillin will provide insights into the prodrug's conversion rate and bioavailability. Human studies have shown that this compound administration leads to a lower plasma amoxicillin Cmax and a longer half-life compared to direct amoxicillin administration.[1][3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor solubility of this compound during formulation preparation. This compound is a lipophilic compound and may have low aqueous solubility.- Use a suitable organic solvent such as DMSO or ethanol for initial dissolution, followed by dilution in an appropriate vehicle.- Consider the use of co-solvents (e.g., polyethylene glycol) or formulating as a suspension or emulsion.- Conduct solubility tests with various pharmaceutically acceptable vehicles to find the most suitable one.
Inconsistent results or high variability between animals. - Improper formulation leading to inconsistent dosing.- Issues with the route of administration (e.g., incomplete oral gavage).- Variability in prodrug metabolism between individual animals.- Ensure the formulation is homogenous and stable throughout the dosing period.- Refine the administration technique to ensure accurate and consistent delivery.- Increase the number of animals per group to account for biological variability.
Lack of efficacy at the estimated starting dose. - Insufficient dose to achieve therapeutic concentrations of amoxicillin at the site of infection.- Rapid metabolism and clearance of the compound.- The bacterial strain is resistant to amoxicillin.- Perform a dose-escalation study to find a more effective dose.- Analyze plasma and tissue concentrations of both this compound and amoxicillin to assess drug exposure.- Confirm the susceptibility of the bacterial strain to amoxicillin using in vitro methods (e.g., MIC determination).
Observed toxicity or adverse effects in animals. The administered dose is too high.- Reduce the dose and perform a dose-ranging study to identify the maximum tolerated dose (MTD).- Closely monitor animals for any signs of toxicity.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Amoxicillin in Different Animal Models (for reference in dose estimation)

Animal ModelRoute of AdministrationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)
MouseOral20~5-10~0.5-1~15-30~1-1.5
RatOral20~6-12~0.5-1~20-40~1-2
RabbitIntramuscular20~15-25~0.5-1~40-60~1.5-2.5
DogOral15-20~8-15~1-2~30-50~1.5-2.5

Note: These are approximate values gathered from various literature sources and should be used for estimation purposes only. Actual values can vary depending on the specific study conditions.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Corn oil (or other suitable vehicle)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. Vortex and sonicate briefly if necessary.

    • Add the corn oil to the desired final concentration, vortexing thoroughly to ensure a homogenous suspension.

    • Store the formulation protected from light and use within the stability period determined by a pilot stability study.

    • Administer the formulation to mice via oral gavage at the desired dosage volume.

Protocol 2: Pilot Dose-Finding Study in a Mouse Model of Bacterial Infection

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Induce a localized infection (e.g., thigh infection model) with a known amoxicillin-susceptible bacterial strain (e.g., Staphylococcus aureus).

  • Dosing Groups:

    • Group 1: Vehicle control (e.g., DMSO/corn oil)

    • Group 2: Amoxicillin (e.g., 20 mg/kg, oral) - Positive control

    • Group 3-5: this compound at three different dose levels (e.g., molar equivalents of 10, 20, and 40 mg/kg amoxicillin, oral)

  • Treatment: Administer the respective treatments at a set time post-infection (e.g., 2 hours).

  • Endpoint: At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice, harvest the infected tissue, and determine the bacterial load (CFU/gram of tissue).

  • Analysis: Compare the bacterial load between the different treatment groups to determine the efficacy of the different this compound doses.

Mandatory Visualizations

Bacterial_Cell_Wall_Synthesis_Pathway UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Nascent_Peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_Peptidoglycan Transglycosylase Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Nascent_Peptidoglycan->Crosslinked_Peptidoglycan

Caption: Bacterial Cell Wall Synthesis Pathway.

Sarmoxicillin_Mechanism_of_Action This compound This compound (Prodrug) Amoxicillin Amoxicillin (Active Drug) This compound->Amoxicillin Hydrolysis in vivo PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Amoxicillin->PBP Inhibition CellWall_Synthesis Peptidoglycan Cross-linking PBP->CellWall_Synthesis Cell_Lysis Bacterial Cell Lysis CellWall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of Action of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Sarmoxicillin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sarmoxicillin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vitro solubility of this compound. As a lipophilic prodrug of amoxicillin, this compound's poor aqueous solubility can present significant hurdles in experimental setups. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you achieve consistent and reliable results.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem: this compound precipitates out of solution when added to aqueous media (e.g., cell culture medium, buffers).

  • Possible Cause 1: Low Aqueous Solubility. this compound is inherently lipophilic and has very low solubility in water-based solutions.[1][2]

    • Solution:

      • Use of Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v for DMSO).

      • pH Adjustment: The solubility of amoxicillin, the active form of this compound, is pH-dependent. While this compound's stability may be affected, slight adjustments to the pH of your aqueous medium (if your experiment allows) could improve solubility. Amoxicillin has its lowest solubility around pH 4.5 and higher solubility at pH values below 2 and above 7.[3]

      • Use of Solubilizing Agents: Incorporate solubilizing agents like cyclodextrins or formulate this compound into a lipid-based system.

  • Possible Cause 2: "Salting Out" Effect. High salt concentrations in buffers or media can decrease the solubility of hydrophobic compounds.

    • Solution:

      • Prepare this compound in a Low-Salt Buffer: If possible, prepare your this compound stock in a low-salt buffer or pure co-solvent before final dilution into the high-salt experimental medium.

      • Test Different Media Formulations: If your experimental design permits, test different media formulations with lower salt concentrations.

  • Possible Cause 3: Temperature Effects. Changes in temperature can affect the solubility of compounds.

    • Solution:

      • Pre-warm Media: Ensure your aqueous media is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Adding a cold stock to warm media can sometimes cause precipitation.

      • Maintain Consistent Temperature: Avoid temperature fluctuations during your experiment.

Problem: Inconsistent or non-reproducible results in bioassays.

  • Possible Cause 1: Incomplete Solubilization. If this compound is not fully dissolved, the actual concentration in your assay will be lower than intended and will vary between experiments.

    • Solution:

      • Visually Inspect for Precipitate: Before use, carefully inspect your stock and final solutions for any visible precipitate.

      • Filter Sterilization: After preparing your final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this may also remove some of your compound if it is not fully dissolved.

      • Use a Validated Solubilization Protocol: Follow a standardized and validated protocol for preparing your this compound solutions.

  • Possible Cause 2: Degradation of this compound. As a β-lactam antibiotic, this compound may be susceptible to hydrolysis in aqueous solutions, affecting its potency over time.

    • Solution:

      • Prepare Fresh Solutions: Prepare this compound solutions fresh for each experiment and avoid long-term storage in aqueous media.

      • Conduct Stability Studies: If your experiments run for an extended period, it is advisable to conduct a stability study of this compound in your specific experimental medium to understand its degradation kinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a methoxymethyl ester prodrug of hetamoxicillin, which in turn is a prodrug of amoxicillin. The esterification process makes this compound more lipophilic (fat-soluble) than amoxicillin.[1] This increased lipophilicity enhances its partitioning into lipids, which is beneficial for absorption in vivo, but results in poor solubility in aqueous solutions in vitro.[1][2]

Q2: What is the mechanism of action of this compound?

This compound itself is inactive. In vivo, it is hydrolyzed to amoxicillin. Amoxicillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[4][5] It specifically targets and inhibits penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[4] Inhibition of PBPs leads to a weakened cell wall and ultimately bacterial cell lysis.[5]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

For in vitro studies, dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds. Other organic solvents like ethanol or methanol could also be used, but their compatibility with the specific assay needs to be verified.

Q4: What is the maximum concentration of DMSO I can use in my cell culture experiment?

The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v) to avoid solvent-induced toxicity to the cells. However, the tolerance can vary between different cell lines, so it is recommended to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q5: How can I improve the solubility of this compound without using organic solvents?

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a water-soluble inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be formulated to improve the solubility and dispersion of lipophilic drugs in aqueous media. These systems are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine emulsion upon dilution in an aqueous phase.

Data Presentation

The following table summarizes the solubility of various lipophilic drugs in different solvent systems, providing a reference for formulating this compound. Note that specific solubility data for this compound is not widely available, and these values for other lipophilic compounds are for comparative purposes.

Compound (Lipophilic Drug)Solvent SystemSolubility (mg/mL)Reference
Ciprofloxacin (non-hydrochloride)Water (293.15 K)~0.03[6]
Ciprofloxacin (non-hydrochloride)Ethanol (293.15 K)~0.3[6]
Ciprofloxacin (non-hydrochloride)Acetone (293.15 K)~0.02[6]
Tetracycline (non-hydrochloride)Water (293.15 K)~0.3[4]
Tetracycline (non-hydrochloride)Ethanol (293.15 K)~3.0[4]
Tetracycline (non-hydrochloride)Acetone (293.15 K)~0.1[4]
Amoxicillin TrihydrateWater2.7[7]
Amoxicillin SodiumWater150[7]
Amoxicillin SodiumDMSO78[8]
Amoxicillin SodiumEthanolInsoluble[8]

Experimental Protocols

1. Protocol for Preparing a this compound Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2. Protocol for Enhancing this compound Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer or cell culture medium.

  • Add this compound: Add the this compound powder directly to the HP-β-CD solution.

  • Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Centrifugation/Filtration: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved this compound. Carefully collect the supernatant containing the solubilized this compound-cyclodextrin complex. Alternatively, filter the solution through a 0.22 µm filter.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC) to know the actual solubilized concentration.

3. Protocol for Preparing a Self-Emulsifying Drug Delivery System (SEDDS) for In Vitro Use

  • Component Selection: Select an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP) based on their ability to solubilize this compound and form a stable emulsion.

  • Solubility Screening: Determine the solubility of this compound in each individual component to identify the most suitable excipients.

  • Formulation: Prepare various ratios of the oil, surfactant, and co-surfactant. Add a known amount of this compound to each formulation and vortex until a clear, homogenous mixture is obtained.

  • Emulsification Test: Add a small volume of the this compound-loaded SEDDS formulation to your aqueous experimental medium and observe the spontaneous formation of a nano- or microemulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug content to ensure a stable and consistent formulation.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_start Start cluster_methods Solubilization Methods cluster_process Process cluster_end Outcome start Poorly Soluble this compound cosolvent Co-solvent Method (e.g., DMSO) start->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin sedds Lipid-Based Formulation (SEDDS) start->sedds prepare_stock Prepare Concentrated Stock cosolvent->prepare_stock 1 prepare_complex Prepare Inclusion Complex cyclodextrin->prepare_complex 1 formulate_sedds Formulate SEDDS sedds->formulate_sedds 1 dilute Dilute in Aqueous Medium prepare_stock->dilute 2 end Solubilized this compound for In Vitro Assay dilute->end prepare_complex->end emulsify Emulsify in Aqueous Medium formulate_sedds->emulsify 2 emulsify->end

Caption: Workflow for selecting a suitable method to solubilize this compound.

troubleshooting_flowchart Troubleshooting this compound Precipitation start This compound Precipitates in Aqueous Medium q1 Is a co-solvent (e.g., DMSO) being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the final co-solvent concentration <0.5%? a1_yes->q2 s1 Use a co-solvent to prepare a stock solution. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the medium pre-warmed to experimental temperature? a2_yes->q3 s2 Lower the final co-solvent concentration. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Consider alternative solubilization methods. a3_yes->q4 s3 Pre-warm the medium before adding the this compound stock. a3_no->s3 s4 Use cyclodextrins or SEDDS. q4->s4

Caption: A logical flowchart for troubleshooting precipitation issues.

signaling_pathway Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis This compound This compound (Prodrug) amoxicillin Amoxicillin (Active Drug) This compound->amoxicillin Hydrolysis pbp Penicillin-Binding Proteins (PBPs) amoxicillin->pbp Inhibition transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) pbp->transpeptidation Catalyzes cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Essential for lysis Cell Lysis and Bacterial Death cell_wall->lysis Inhibition leads to

Caption: Simplified signaling pathway of this compound's action.

References

Sarmoxicillin Solutions: Technical Support Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of Sarmoxicillin in solution. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color and what does it indicate?

A yellowish or brownish tint in your this compound solution is often an early indicator of degradation. This color change is typically associated with the hydrolysis of the β-lactam ring, a core structural component of this compound. This process leads to the formation of various degradation products, which can alter the solution's appearance and reduce its efficacy. The rate of degradation, and therefore the speed of the color change, is highly dependent on factors such as pH, temperature, and the presence of certain ions in the solution.

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond in the four-membered β-lactam ring. This irreversible reaction opens the ring to form this compound Penicilloic Acid, which is microbiologically inactive. This initial degradation product can then undergo further reactions, such as decarboxylation, leading to a variety of other inactive compounds. The rate of this hydrolysis is significantly influenced by the pH of the solution.

G This compound This compound (Active) TransitionState Unstable Intermediate This compound->TransitionState  Hydrolysis (β-lactam ring opening) PenicilloicAcid This compound Penicilloic Acid (Inactive) TransitionState->PenicilloicAcid FurtherDegradation Further Degradation Products (Inactive) PenicilloicAcid->FurtherDegradation  Decarboxylation & other reactions

Caption: Degradation pathway of this compound in aqueous solution.

Q3: How do pH and temperature affect the stability of this compound solutions?

Both pH and temperature are critical factors governing the stability of this compound in solution. Generally, the degradation rate of this compound increases with rising temperature. The relationship with pH is more complex, with the stability being optimal in a slightly acidic to neutral pH range. Highly acidic or alkaline conditions can significantly accelerate the hydrolysis of the β-lactam ring.

An interesting and critical observation is the accelerated degradation in frozen solutions at temperatures between 0°C and -20°C. This is due to the concentration of this compound and other solutes in the unfrozen liquid phase, which can accelerate the degradation reactions. For long-term storage of solutions, it is recommended to freeze them at temperatures below -30°C.

Quantitative Data on this compound Stability

The following tables summarize the stability of this compound under various conditions. The data is presented as the time it takes for 10% of the drug to degrade (t90), a common measure of shelf-life.

Table 1: Effect of Temperature and Solution Type on this compound Stability (t90 in hours)

Temperature (°C)In Normal SalineIn 5% Glucose Solution
025212.5
-6.582.5
-19.2148.4
-26Not specified25.5

Data adapted from studies on Amoxicillin, a structural analogue of this compound.[1]

Table 2: Effect of pH on this compound Degradation Rate at 30°C

pHRate Constant (k) in h⁻¹
3.50.045
9.00.120

Data adapted from studies on Amoxicillin, a structural analogue of this compound.

Troubleshooting Guide

If you are experiencing issues with this compound instability, follow this troubleshooting workflow to identify and address the potential cause.

G Start Start: This compound Instability Observed Check_pH Check Solution pH Start->Check_pH pH_Optimal Is pH between 6.0 and 7.0? Check_pH->pH_Optimal Adjust_pH Adjust pH using appropriate buffer (e.g., phosphate or citrate) pH_Optimal->Adjust_pH No Check_Temp Check Storage/Experimental Temperature pH_Optimal->Check_Temp Yes Adjust_pH->Check_Temp Temp_Optimal Is temperature controlled and minimized? Check_Temp->Temp_Optimal Adjust_Temp Store at 2-8°C for short-term. For long-term, freeze below -30°C. Temp_Optimal->Adjust_Temp No Check_Solvent Review Solution Composition Temp_Optimal->Check_Solvent Yes Adjust_Temp->Check_Solvent Solvent_Issue Are there any catalytic agents? (e.g., certain metal ions, high glucose) Check_Solvent->Solvent_Issue Reformulate Reformulate solution with high-purity water or a different buffer system. Solvent_Issue->Reformulate Yes HPLC_Analysis Perform HPLC analysis to quantify degradation Solvent_Issue->HPLC_Analysis No Reformulate->HPLC_Analysis End Problem Resolved HPLC_Analysis->End

Caption: Troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol: Stability Testing of this compound in Solution using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for quantifying the concentration of this compound in a solution over time to assess its stability.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., potassium phosphate monobasic), pH adjusted as required

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and acetonitrile. A common starting point is 85:15 (v/v) phosphate buffer (pH 5.0):acetonitrile.

  • Degas the mobile phase before use to prevent air bubbles in the system.

3. Preparation of Standard Solutions:

  • Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution.

  • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

4. Sample Preparation and Incubation:

  • Prepare your experimental this compound solutions in the desired buffer or medium.

  • At time zero (t=0), immediately take an aliquot of the solution, filter it through a 0.45 µm syringe filter, and inject it into the HPLC system.

  • Store the remaining solution under the desired experimental conditions (e.g., specific temperature and light exposure).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, filter, and analyze by HPLC.

5. HPLC Analysis:

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV absorbance at approximately 230 nm.

  • Injection Volume: 20 µL.

  • Run the calibration standards to generate a standard curve (peak area vs. concentration).

  • Inject the experimental samples and record the peak areas for this compound.

6. Data Analysis:

  • Using the standard curve, determine the concentration of this compound in your samples at each time point.

  • Plot the concentration of this compound versus time.

  • Calculate the degradation rate constant (k) and the t90 value to quantify the stability of this compound under your experimental conditions.

This technical support guide provides a foundational understanding of this compound instability in solution. For further, more specific inquiries, please consult relevant scientific literature or contact a qualified analytical chemist.

References

Technical Support Center: Minimizing Variability in Sarmoxicillin Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in Sarmoxicillin pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its nature as a prodrug affect PK studies?

This compound is a lipophilic methoxymethyl ester prodrug of hetamoxicillin, which is rapidly converted to the active compound, amoxicillin, in the body.[1][2][3] This conversion is a critical step that can introduce variability. Unlike amoxicillin, which is amphoteric, this compound is a cationic compound with significantly increased lipid partitioning.[1][2][3] This property is designed to enhance tissue penetration.[1][2] However, the hydrolysis of this compound to amoxicillin in plasma means that the pharmacokinetics of amoxicillin are a major determinant of the overall exposure to the active drug.[1] Therefore, factors affecting amoxicillin's absorption, distribution, metabolism, and excretion (ADME) will directly impact the variability of this compound PK studies.

Q2: What are the primary sources of variability in this compound PK studies?

Variability in this compound PK studies can be broadly categorized into three areas:

  • Physiological Variability: This includes inter-individual differences in absorption, metabolism, and excretion. For amoxicillin, the active metabolite of this compound, absorption can be highly variable, with 5- to 30-fold differences in serum concentrations observed between patients.[4] Factors such as gastrointestinal motility, pH, and the activity of intestinal transporters contribute to this.[4]

  • Experimental and Pre-analytical Variability: This encompasses inconsistencies in study protocol adherence, sample collection, handling, and storage.

  • Analytical Variability: This relates to the accuracy and precision of the bioanalytical method used to quantify this compound and its active metabolite, amoxicillin.

Q3: How does food intake affect this compound bioavailability?

While the provided search results do not directly address the effect of food on this compound specifically, they do indicate that food can reduce the absorption of tetracyclines by up to 50%.[5] For amoxicillin, the active form of this compound, food effects can be variable.[6] Given that this compound is orally administered, it is crucial to standardize food intake in study protocols to minimize this potential source of variability. It is recommended to administer the drug after an overnight fast.[7]

Q4: What are the recommended bioanalytical methods for quantifying this compound and amoxicillin?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantification of amoxicillin in biological matrices such as plasma and urine.[8][9][10][11] Reverse-phase HPLC (RP-HPLC) with UV detection is a common approach.[9][12] It is essential to develop and validate a specific, sensitive, and accurate HPLC method for the simultaneous determination of both this compound and amoxicillin to fully characterize the pharmacokinetic profile.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Plasma Concentrations

Possible Causes:

  • Inconsistent Dosing Conditions: Variations in fasting state, fluid intake, and time of day for dosing.

  • Physiological Differences: Natural variations in gastrointestinal transit time and transporter activity affecting drug absorption.[4]

  • Co-medications: Concomitant medications may interfere with the absorption or excretion of this compound/amoxicillin.[6][13]

Troubleshooting Steps:

  • Standardize Protocol Adherence: Ensure all subjects adhere strictly to the fasting and fluid intake requirements outlined in the protocol.

  • Screen for Co-medications: Thoroughly screen subjects for the use of any concomitant medications that could potentially interact with the study drug. Probenecid, for example, is known to delay the excretion of amoxicillin.[6]

  • Pharmacogenetic Considerations: If significant variability persists despite protocol standardization, consider investigating genetic polymorphisms in drug transporters (e.g., OATs) that are involved in amoxicillin disposition.[5][6]

Issue 2: Poor Drug Recovery or Inconsistent Results from Bioanalytical Assays

Possible Causes:

  • Sample Instability: Degradation of this compound or amoxicillin in samples due to improper handling or storage. Amoxicillin is a β-lactam antibiotic and can be susceptible to degradation.

  • Suboptimal Analytical Method: The chosen HPLC method may lack the required sensitivity, specificity, or reproducibility.[9][11]

  • Matrix Effects: Interference from endogenous components in the biological matrix (e.g., plasma, urine) can affect the accuracy of quantification.

Troubleshooting Steps:

  • Optimize Sample Handling: Process and freeze samples immediately after collection. Store them at -40°C or lower until analysis.[7] Conduct stability studies to determine the stability of both this compound and amoxicillin under various storage conditions.

  • Validate the Analytical Method: Thoroughly validate the HPLC method according to regulatory guidelines (e.g., FDA, EMA). This includes assessing linearity, accuracy, precision, selectivity, and stability.[9][11] The limit of detection (LOD) and limit of quantification (LOQ) should be sufficiently low to measure trough concentrations.[11]

  • Evaluate and Mitigate Matrix Effects: Perform experiments to assess matrix effects during method validation. If significant effects are observed, consider alternative extraction techniques (e.g., solid-phase extraction) or the use of a stable isotope-labeled internal standard.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Amoxicillin (Active Metabolite of this compound)

ParameterValueReference
Time to Peak Concentration (Tmax) 1-2 hours[6]
Plasma Protein Binding ~20%[6]
Elimination Half-life (t½) ~61.3 minutes[6]
Urinary Excretion (unchanged) ~60% within 6-8 hours[6]

Table 2: Example HPLC Method Parameters for Amoxicillin Quantification

ParameterConditionReference
Column C18 (e.g., 250x4.6mm, 5 µm)[9]
Mobile Phase Methanol:Water or Acetonitrile:Phosphate Buffer[12]
Flow Rate 1.0 - 1.5 mL/min[9][12]
Detection UV at 228-283 nm[9][12]
Internal Standard Cefadroxil[12]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for a this compound PK Study
  • Subject Preparation: Subjects should fast for at least 8-10 hours prior to drug administration.[7]

  • Dosing: Administer a single oral dose of this compound with a standardized volume of water.

  • Blood Sampling: Collect blood samples (e.g., 5 mL) into heparinized tubes at pre-defined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 8, and 12 hours post-dose).[7]

  • Plasma Separation: Within 15 minutes of collection, centrifuge the blood samples at 3000 rpm for 15 minutes.[7]

  • Storage: Immediately transfer the separated plasma into labeled polypropylene tubes and store frozen at -40°C or below until bioanalysis.[7]

Protocol 2: Standard Operating Procedure for HPLC Analysis of Amoxicillin
  • Preparation of Standard Solutions: Prepare stock solutions of amoxicillin and the internal standard (e.g., cefadroxil) in a suitable solvent.[9] Prepare a series of calibration standards and quality control samples by spiking blank plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Injection and Data Acquisition:

    • Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.[9]

    • Acquire chromatograms and integrate the peak areas for amoxicillin and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (amoxicillin/internal standard) against the nominal concentration of the calibration standards.

    • Determine the concentration of amoxicillin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase subject_prep Subject Preparation (Fasting) dosing This compound Administration subject_prep->dosing sampling Blood Sampling (Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-40°C) processing->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep Sample Thawing hplc HPLC Analysis sample_prep->hplc data_acq Data Acquisition hplc->data_acq quant Quantification data_acq->quant pk_analysis Pharmacokinetic Analysis quant->pk_analysis Concentration Data

Caption: Workflow for a this compound pharmacokinetic study.

variability_sources cluster_physiological Physiological Factors cluster_methodological Methodological Factors variability High Variability in This compound PK Data absorption Variable GI Absorption variability->absorption metabolism Prodrug Hydrolysis Rate variability->metabolism excretion Renal Function variability->excretion genetics Transporter Polymorphisms variability->genetics protocol Protocol Deviations variability->protocol sample_handling Sample Handling & Storage variability->sample_handling analytical_method Bioanalytical Method variability->analytical_method

Caption: Key sources of variability in this compound PK studies.

References

Technical Support Center: Analytical Method Validation for Amoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Amoxicillin. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting chromatographic conditions for Amoxicillin analysis by RP-HPLC?

A1: A common starting point for Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) analysis of Amoxicillin involves a C18 column and a mobile phase consisting of a buffer and an organic modifier. For example, a mixture of potassium dihydrogen phosphate buffer and methanol or acetonitrile is frequently used.[1][2][3] The pH of the buffer is also a critical parameter, with values around 3.0 to 4.6 often cited.[2] Detection is typically carried out using a UV detector at wavelengths ranging from 230 nm to 283 nm.[4][5]

Q2: What are the essential validation parameters to be evaluated for an Amoxicillin analytical method according to ICH guidelines?

A2: According to the International Conference on Harmonisation (ICH) guidelines, the core validation parameters for an analytical method for Amoxicillin include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][2][3]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][2]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][2][3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1][3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][3]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2][4]

Q3: How can I prepare a standard stock solution of Amoxicillin?

A3: To prepare a standard stock solution, accurately weigh a specific amount of Amoxicillin reference standard (e.g., 100mg) and dissolve it in a volumetric flask with the mobile phase.[1] It may be necessary to sonicate the solution for about 20 minutes to ensure complete dissolution.[1] Subsequent dilutions can then be made from this stock solution to prepare working standards of desired concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For Amoxicillin, a slightly acidic pH (e.g., 3.0-4.6) is often optimal.[2]
Column degradation.Use a guard column or replace the analytical column.
Overloaded sample.Reduce the concentration of the sample being injected.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning.
Changes in column temperature.Use a column oven to maintain a consistent temperature.
Inadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., at least 30 minutes) before injection.[1]
Low Signal or No Peak Incorrect detection wavelength.Verify the UV detector is set to the appropriate wavelength for Amoxicillin (typically between 230 nm and 283 nm).[4][5]
Sample degradation.Prepare fresh sample solutions. Amoxicillin can be unstable in certain conditions.
Injection issue.Check the autosampler for proper functioning and ensure the correct injection volume is set.
Poor Resolution Between Peaks Mobile phase composition is not optimal.Adjust the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer.[1] A gradient elution may be necessary for complex samples.
Incorrect flow rate.Optimize the flow rate. A lower flow rate can sometimes improve resolution.
High Backpressure Blockage in the system.Check for blockages in the tubing, fittings, or column frit. Reverse flush the column if necessary.
Particulate matter from the sample.Filter all samples and mobile phases through a 0.45 µm filter before use.[2]

Experimental Protocols

RP-HPLC Method for Amoxicillin Quantification

This protocol is a generalized procedure based on common practices reported in the literature.[1][2][3]

1. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]

  • Mobile Phase: A filtered and degassed mixture of a buffer (e.g., 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.6) and an organic solvent (e.g., Methanol) in a specific ratio (e.g., 95:5 v/v or 70:30 v/v).[1]

  • Flow Rate: 1.0 to 1.5 mL/min[1][2]

  • Detection: UV at 254 nm or 283 nm[1][2]

  • Injection Volume: 20 µL[1]

  • Column Temperature: Ambient

2. Standard Solution Preparation:

  • Prepare a stock solution of Amoxicillin (e.g., 1000 µg/mL) by dissolving a known amount in the mobile phase.[1]

  • Prepare a series of working standard solutions by diluting the stock solution to achieve a concentration range suitable for building a calibration curve (e.g., 20-160 µg/mL).[1]

3. Sample Preparation:

  • For dosage forms like capsules, accurately weigh the contents of a representative number of capsules.

  • Dissolve a portion of the powdered content, equivalent to a specific amount of Amoxicillin, in the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

4. Analysis:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the concentration of Amoxicillin from the calibration curve.

Quantitative Data Summary

Validation Parameter Typical Acceptance Criteria Example Values Reported for Amoxicillin
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9997, 0.9998[1]
Accuracy (% Recovery) 98.0% - 102.0%99.26% - 100.6%[1][3]
Precision (% RSD) ≤ 2%< 2%[1][3]
LOD Signal-to-Noise ratio of 3:10.4139 µg/mL[3]
LOQ Signal-to-Noise ratio of 10:11.2545 µg/mL[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification prep_standard Prepare Standard Solutions hplc HPLC System prep_standard->hplc prep_sample Prepare Sample Solutions prep_sample->hplc prep_mobile Prepare Mobile Phase prep_mobile->hplc chromatogram Obtain Chromatograms hplc->chromatogram Data Acquisition calibration Construct Calibration Curve chromatogram->calibration Standard Data quantification Quantify Amoxicillin in Sample chromatogram->quantification Sample Data calibration->quantification validation Perform Method Validation quantification->validation

Caption: Workflow for Amoxicillin Analysis and Method Validation.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_resolution Resolution Issues start Analytical Issue Encountered rt_issue Inconsistent Retention Times start->rt_issue peak_issue Poor Peak Shape start->peak_issue res_issue Poor Resolution start->res_issue rt_cause1 Mobile Phase Fluctuation rt_issue->rt_cause1 Check rt_cause2 Temperature Variation rt_issue->rt_cause2 Check rt_cause3 Column Equilibration rt_issue->rt_cause3 Check peak_cause1 Incorrect pH peak_issue->peak_cause1 Check peak_cause2 Column Degradation peak_issue->peak_cause2 Check peak_cause3 Sample Overload peak_issue->peak_cause3 Check res_cause1 Suboptimal Mobile Phase Ratio res_issue->res_cause1 Check res_cause2 Incorrect Flow Rate res_issue->res_cause2 Check

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Addressing Sarmoxicillin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sarmoxicillin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and understand the mechanisms behind this compound resistance. As this compound is an amoxicillin prodrug, this guide draws upon the extensive knowledge of resistance mechanisms affecting amoxicillin and other β-lactam antibiotics.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a prodrug that is converted to amoxicillin, a β-lactam antibiotic.[1] Its mechanism of action is the inhibition of bacterial cell wall synthesis.[3][4] Amoxicillin binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4][5] This interference with cell wall assembly leads to cell lysis and bacterial death.[3][6]

Q2: What are the primary mechanisms of bacterial resistance to this compound?

A2: The three primary mechanisms of resistance are:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[7][8][9] This is the most common resistance mechanism.

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) due to gene mutations (e.g., pbp genes). These changes reduce the binding affinity of amoxicillin to its target, rendering it less effective.[6][10][11]

  • Reduced Drug Accumulation: This can occur via two main routes: decreased permeability of the outer membrane (preventing the drug from entering the cell) or active efflux pumps that transport the antibiotic out of the cell before it can reach its PBP target.[7][12][13]

Q3: My bacterial culture, which was previously susceptible to this compound, now shows resistance. What is the likely cause?

A3: The most probable cause is the acquisition of resistance genes, often through horizontal gene transfer on mobile genetic elements like plasmids.[9][14] This can happen rapidly and may confer high-level resistance, for instance, by introducing a gene for a potent β-lactamase. Spontaneous mutation in the genes for PBPs is another possibility, though this often develops more slowly.[14]

Q4: How do I determine the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain?

A4: The MIC is the lowest concentration of an antibiotic that prevents visible in vitro growth of a bacterium.[15] It is most commonly determined using the broth microdilution method, where a standardized bacterial inoculum is added to wells of a microtiter plate containing serial dilutions of the antibiotic.[16][17] After incubation, the lowest concentration without visible turbidity is recorded as the MIC.[15][16]

Troubleshooting Experimental Issues

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
High variability in MIC results between replicates. 1. Inconsistent inoculum density.[18]2. Pipetting errors during serial dilution.3. Contamination of the culture or reagents.1. Standardize your inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and dilute to the final required concentration (e.g., ~5 x 10⁵ CFU/mL).[16]2. Use calibrated pipettes and change tips for each dilution step. Prepare a master mix for the bacterial suspension to add to each well.3. Streak the inoculum on an agar plate to check for purity. Use sterile media and reagents, and include a sterility control (media only, no bacteria) on your plate.[19]
No bacterial growth in any wells, including the positive control. 1. Inoculum was not viable or at too low a concentration.2. Incorrect incubation conditions (temperature, time, atmosphere).3. Issues with the growth medium (e.g., wrong type, expired).1. Verify the viability of your bacterial stock by plating on appropriate agar. Ensure the inoculum preparation steps were followed correctly.[17]2. Double-check incubator settings. Most routine bacteria are incubated at 37°C for 18-24 hours.[16][18]3. Use Mueller-Hinton Broth (MHB) for standard susceptibility testing.[18] Check the expiration date and preparation protocol.
Unexpectedly high MIC value for a supposedly susceptible strain. 1. The strain may have acquired resistance.2. The this compound stock solution has degraded.3. The bacterial inoculum was too dense.1. Perform resistance mechanism screening (see protocols below). Sequence key resistance genes if necessary.2. Prepare a fresh stock solution of the antibiotic. Store stock solutions at the recommended temperature (typically -20°C or lower) in small aliquots to avoid freeze-thaw cycles.[20]3. Re-standardize your inoculum carefully. An overly dense culture will require more antibiotic to inhibit growth.
β-lactamase assay shows no activity, but the strain is highly resistant. 1. Resistance is mediated by a non-enzymatic mechanism (PBP modification or efflux).2. The assay conditions are not optimal for the specific β-lactamase.3. The cell lysate was not prepared correctly, resulting in no active enzyme.1. Proceed to test for PBP mutations and/or efflux pump activity.2. Ensure the correct substrate (e.g., Nitrocefin) and buffer pH are used.[21][22]3. Ensure the cell lysis method (e.g., sonication) was sufficient to release intracellular enzymes. Keep samples on ice to prevent degradation.[20][21]

Signaling Pathways and Experimental Workflows

Diagram 1: Major Resistance Mechanisms to this compound

ResistanceMechanisms cluster_cell Bacterial Cell PBP PBP (Target) PBP_mutated Altered PBP PBP->PBP_mutated Mutation Efflux Efflux Pump Sarmoxicillin_out This compound (Outside Cell) Efflux->Sarmoxicillin_out Expels BetaLactamase β-Lactamase Inactive_this compound Inactive Drug BetaLactamase->Inactive_this compound Hydrolyzes Sarmoxicillin_in This compound (Active Form) Sarmoxicillin_in->PBP Inhibits Cell Wall Synthesis Sarmoxicillin_in->PBP_mutated Binding Reduced Sarmoxicillin_in->Efflux Captured Sarmoxicillin_in->BetaLactamase Intercepted Sarmoxicillin_out->Sarmoxicillin_in Enters Cell

Caption: Overview of the three primary this compound resistance pathways in bacteria.

Diagram 2: Experimental Workflow for Investigating Resistance

TroubleshootingWorkflow start Resistant Phenotype Observed (High MIC) beta_lactamase_assay β-Lactamase Assay (e.g., Nitrocefin) start->beta_lactamase_assay res1 Positive? beta_lactamase_assay->res1 pbp_analysis PBP Gene Analysis (PCR & Sequencing) res2 Mutations Found? pbp_analysis->res2 efflux_assay Efflux Pump Assay (with Inhibitor) res3 MIC Reduced? efflux_assay->res3 res1->pbp_analysis No end_beta Conclusion: β-Lactamase Production res1->end_beta Yes res2->efflux_assay No end_pbp Conclusion: PBP Target Modification res2->end_pbp Yes end_efflux Conclusion: Efflux Pump Overactivity res3->end_efflux Yes end_multi Conclusion: Multiple Mechanisms Likely res3->end_multi No

Caption: A logical workflow to determine the specific mechanism of this compound resistance.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • 96-well clear, flat-bottom microtiter plates.[16]

  • This compound (or Amoxicillin) powder.

  • Appropriate solvent (e.g., sterile distilled water or DMSO, depending on solubility).

  • Cation-adjusted Mueller-Hinton Broth (MHB).[18]

  • Bacterial culture in log-phase growth.

  • 0.5 McFarland turbidity standard.

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer or turbidity meter.

  • Multichannel pipette.

Procedure:

  • Prepare Antibiotic Stock: Create a high-concentration stock solution of this compound (e.g., 1000 µg/mL).[19] Sterilize by filtration if necessary.

  • Prepare Inoculum: Pick several colonies from a fresh agar plate and suspend in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This is the standardized inoculum (~1.5 x 10⁸ CFU/mL).[18]

  • Dilute Inoculum: Perform a further dilution of the standardized inoculum in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Serial Dilution:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the working antibiotic solution (at twice the highest desired final concentration) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10.[19]

    • Column 11 serves as the positive control (no antibiotic). Column 12 is the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum (from step 3) to wells in columns 1 through 11. This halves the antibiotic concentration to the final desired test range and achieves the target inoculum density.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[16][18]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth) when observed with the naked eye.[15][18]

Protocol 2: Chromogenic β-Lactamase Activity Assay

This qualitative or quantitative assay detects the presence of β-lactamase enzymes.

Materials:

  • Nitrocefin, a chromogenic cephalosporin.[21][22]

  • Phosphate buffer (pH 7.0).

  • Bacterial culture or cell lysate.

  • Microtiter plate or filter paper.

  • Spectrophotometer (for quantitative measurement).

Procedure:

  • Prepare Lysate (for intracellular enzymes): Centrifuge a liquid culture to pellet the cells. Resuspend in buffer and lyse the cells using sonication or chemical lysis. Centrifuge to remove debris and collect the supernatant.[20][21]

  • Qualitative (Disk) Method:

    • Moisten a filter paper disk with one drop of sterile water.[23]

    • Using a sterile loop, smear several bacterial colonies onto the disk surface.[23]

    • Apply a drop of Nitrocefin solution to the smear.

    • Interpretation: A rapid change in color from yellow to red/pink indicates the hydrolysis of Nitrocefin and a positive result for β-lactamase activity.[23] No color change within 1 hour is a negative result.[23]

  • Quantitative (Microplate) Method:

    • Add 50 µL of cell lysate (or supernatant from a secreting culture) to a 96-well plate.[21]

    • Prepare a reaction mix containing assay buffer and Nitrocefin.[21]

    • Add 50 µL of the reaction mix to each well.

    • Measure the absorbance at 490 nm kinetically over 30-60 minutes.[21][22]

    • Interpretation: The rate of change in absorbance is directly proportional to the β-lactamase activity in the sample.[21] Calculate activity relative to a standard curve of hydrolyzed Nitrocefin.[21][22]

References

Amoxicillin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Amoxicillin.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Amoxicillin?

A1: The most prevalent methods for Amoxicillin purification are crystallization and chromatographic techniques. Crystallization, particularly of Amoxicillin trihydrate, is widely used in industrial-scale production due to its cost-effectiveness. Chromatographic methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are typically employed for achieving very high purity, especially in analytical and smaller-scale preparative applications.

Q2: What are the critical parameters to control during the crystallization of Amoxicillin trihydrate?

A2: Several parameters are crucial for successful Amoxicillin trihydrate crystallization. These include pH, temperature, stirring speed, and crystallization time. The isoelectric point of Amoxicillin is around pH 4.7, and crystallization is often induced by adjusting the pH to this value.[1][2] Temperature also plays a significant role, with lower temperatures generally favoring higher yields.[3][4] The presence of certain organic acids, like malic acid, has been shown to improve both purity and yield under optimized conditions.[1]

Q3: What are the common impurities found in Amoxicillin, and where do they originate?

A3: Common impurities in Amoxicillin can be broadly categorized into starting materials, intermediates, and degradation products. Key impurities include:

  • 4-hydroxyphenylglycine (4-HPG) and 6-Aminopenicillanic acid (6-APA) : These are starting materials used in the synthesis of Amoxicillin and can remain as unreacted components.[5][6]

  • Amoxicillin penicilloic acid, Amoxicillin penilloic acid, and Amoxicillin diketopiperazine : These are common degradation products that can form during the synthesis, purification, or storage of Amoxicillin, especially under suboptimal pH and temperature conditions.[7][8][9]

  • Dimers and trimers : These high-molecular-weight impurities can also form during the manufacturing process.[10]

Q4: How can I effectively remove impurities during the purification process?

A4: Impurity removal can be achieved through various techniques. During crystallization, optimizing parameters like pH and temperature can minimize the incorporation of impurities into the crystal lattice.[1][2] Washing the crystallized product with appropriate solvents is also a critical step for removing surface impurities.[6][11] For challenging separations, chromatographic methods like preparative HPLC are highly effective.[10] Additionally, the use of co-formers that selectively bind to impurities, preventing their incorporation into the Amoxicillin crystals, has been explored.[12]

Q5: What analytical techniques are recommended for assessing the purity of Amoxicillin?

A5: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) with UV detection, is the standard method for determining the purity of Amoxicillin and quantifying its impurities.[13][14][15] Other techniques such as mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of unknown impurities.[10] UV-visible spectrophotometry can also be used for the determination of certain impurities like 4-HPG and 6-APA.[5]

Troubleshooting Guides

Problem 1: Low Yield of Crystallized Amoxicillin
Potential Cause Troubleshooting Steps
Suboptimal pH Ensure the pH of the solution is adjusted to the isoelectric point of Amoxicillin (around 4.7) to induce maximum precipitation.[1][2] Verify the calibration of your pH meter.
Incorrect Temperature Crystallization is often more efficient at lower temperatures (e.g., 4°C).[2][16] Ensure your cooling system is functioning correctly and the target temperature is maintained throughout the crystallization process.
Insufficient Crystallization Time Allow sufficient time for the crystals to nucleate and grow. Monitor the turbidity of the solution to determine the onset of nucleation.[2][16]
Presence of Degradation Products Degradation products can inhibit the nucleation process.[2][17] Consider purifying the crude Amoxicillin solution before crystallization to remove these inhibitors.
High Solubility in the Chosen Solvent System If using a mixed solvent system, ensure the proportion of the anti-solvent is optimized to reduce Amoxicillin's solubility and promote precipitation.
Problem 2: Poor Purity of Crystallized Amoxicillin
Potential Cause Troubleshooting Steps
Inefficient Washing of Crystals Implement a thorough washing protocol for the filtered crystals. Different washing methods, such as single-stage washing or soaking, can have varying effects on purity and yield.[6][11]
Co-crystallization of Impurities If impurities like 4-HPG are present in high concentrations, they may co-crystallize with Amoxicillin. Consider adding a co-former that selectively complexes with the impurity in the solution phase.[12]
Degradation During Crystallization Prolonged exposure to unfavorable pH or high temperatures during the crystallization process can lead to the formation of degradation products. Optimize the duration and conditions of crystallization.
Incorrect pH of Crystallization While a pH around the isoelectric point is crucial for yield, slight adjustments may be necessary to minimize the solubility of specific impurities.
Problem 3: HPLC Analysis Issues (e.g., Poor Peak Shape, Inadequate Separation)
Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase Composition Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer in the mobile phase to improve the separation of impurities. The use of ion-pairing agents like tetrabutylammonium hydroxide has been shown to enhance the separation of certain Amoxicillin impurities.[18]
Incorrect pH of the Mobile Phase The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like Amoxicillin and its impurities. Optimize the pH to achieve the best resolution.
Column Degradation Ensure the HPLC column is appropriate for the analysis and has not degraded. A guard column can help protect the analytical column.
Inappropriate Detection Wavelength Verify that the UV detector is set to an appropriate wavelength (e.g., 230 nm or 254 nm) for the optimal detection of Amoxicillin and its impurities.[15][18]

Experimental Protocols

Protocol 1: Crystallization of Amoxicillin Trihydrate

This protocol is a general guideline based on commonly cited parameters. Optimization may be required for specific experimental conditions.

  • Dissolution: Dissolve the crude Amoxicillin in an appropriate aqueous solution. The pH may need to be adjusted away from the isoelectric point to ensure complete dissolution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Temperature Adjustment: Cool the solution to the desired crystallization temperature (e.g., 4-10°C).[2][3]

  • pH Adjustment for Crystallization: With constant stirring, slowly add an acid (e.g., HCl) to adjust the pH of the solution to approximately 4.7.[2][3]

  • Crystallization: Continue stirring at a controlled speed (e.g., 160 rpm) for a defined period (e.g., 120 minutes) to allow for crystal growth.[3]

  • Filtration and Washing: Filter the resulting crystals using a Büchner funnel. Wash the crystals with cold water or another suitable solvent to remove residual impurities.[6][11]

  • Drying: Dry the purified Amoxicillin trihydrate crystals under vacuum at a low temperature.

Protocol 2: RP-HPLC Method for Purity Analysis

This protocol is a representative example for the analysis of Amoxicillin and its related substances.

  • Column: C8 or C18 stationary phase (e.g., Hypersil Gold C18, 4.6 x 250 mm, 5 µm).[15]

  • Mobile Phase A: A mixture of an aqueous buffer (e.g., 0.2 M potassium dihydrogen phosphate, pH adjusted to 5.0) and a small volume of organic solvent (e.g., acetonitrile, 99:1 v/v).[15]

  • Mobile Phase B: A mixture of the same aqueous buffer and a higher concentration of the organic solvent (e.g., 80:20 v/v).[15]

  • Gradient Elution:

    • 0-10 min: 92% A, 8% B

    • 10-35 min: Gradient to 100% B

    • 35-50 min: 100% B

    • 50-52 min: Gradient back to 92% A, 8% B

    • 52-65 min: 92% A, 8% B (re-equilibration)[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 25°C.[15]

  • Detection: UV at 254 nm.[15]

  • Injection Volume: 50 µL.[15]

  • Sample Preparation: Dissolve a known amount of the Amoxicillin sample in Mobile Phase A.

Visualizations

Amoxicillin_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude_Amoxicillin Crude Amoxicillin Solution Dissolution Dissolution Crude_Amoxicillin->Dissolution Filtration1 Filtration Dissolution->Filtration1 Crystallization Crystallization (pH & Temp Control) Filtration1->Crystallization Filtration2 Crystal Filtration Crystallization->Filtration2 Washing Crystal Washing Filtration2->Washing Drying Drying Washing->Drying HPLC_Analysis HPLC Purity Analysis Drying->HPLC_Analysis Final_Product Pure Amoxicillin Trihydrate HPLC_Analysis->Final_Product

Caption: General workflow for the purification of Amoxicillin.

Troubleshooting_Low_Purity Start Low Purity Detected in Amoxicillin Check_Washing Is the crystal washing protocol adequate? Start->Check_Washing Improve_Washing Implement more thorough washing (e.g., soaking) Check_Washing->Improve_Washing No Check_Crystallization_Params Are crystallization parameters (pH, temp) optimal? Check_Washing->Check_Crystallization_Params Yes Reanalyze Re-analyze Purity Improve_Washing->Reanalyze Optimize_Params Adjust pH and/or temperature Check_Crystallization_Params->Optimize_Params No Check_Impurities Are high levels of specific impurities present (e.g., 4-HPG)? Check_Crystallization_Params->Check_Impurities Yes Optimize_Params->Reanalyze Use_Coformer Consider using a co-former to complex with the impurity Check_Impurities->Use_Coformer Yes Check_Impurities->Reanalyze No Use_Coformer->Reanalyze

References

Validation & Comparative

A Comparative Analysis of Sarmoxicillin and Amoxicillin Tissue Penetration for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the tissue penetration capabilities of sarmoxicillin and amoxicillin, presenting key experimental findings and methodologies for researchers, scientists, and professionals in drug development.

Enhanced Tissue Penetration of this compound: A Prodrug Strategy

This compound is a lipophilic prodrug of amoxicillin, designed to improve its oral absorption and tissue distribution. As the methoxymethyl ester of hetamoxicillin, this compound's increased lipid solubility facilitates its passage across biological membranes, leading to higher concentrations of the active drug, amoxicillin, in various tissues compared to direct administration of amoxicillin itself.[1][2][3]

Key Physicochemical Differences

The primary distinction between this compound and amoxicillin lies in their lipophilicity. The esterification of amoxicillin's carboxyl group in this compound transforms the amphoteric amoxicillin into a more cationic compound. This modification results in a significant 30- to 600-fold increase in lipid partitioning, which is a key determinant for passive diffusion across cell membranes.[4]

Quantitative Data on Tissue Penetration

A pivotal study directly comparing this compound and amoxicillin demonstrated a marked difference in their ability to penetrate saliva. Following oral administration, significant levels of amoxicillin were detected in the saliva of subjects who received this compound, whereas negligible amounts were found after the administration of amoxicillin.[4] This finding strongly suggests that the lipophilic nature of this compound enhances its ability to cross the epithelial barrier of the salivary glands.

While direct comparative quantitative data for other tissues are limited in the available literature, extensive research on amoxicillin provides a baseline for its tissue distribution. The following tables summarize amoxicillin concentration in various human tissues following administration. It is anticipated that this compound would lead to higher or more sustained concentrations of amoxicillin in these tissues.

Table 1: Amoxicillin Concentration in Human Tissues

TissueDosage and RouteMean Concentration (µg/g or µg/mL)Time Post-DoseReference
Saliva (from this compound)250 mg - 1000 mg (oral)Significant Levels Detected-[4]
Saliva (from Amoxicillin)250 mg - 1000 mg (oral)Not Detected-[4]
Lung875 mg amoxicillin (oral)2.56 µg/g3 - 4 hours[5]
Tonsil875 mg amoxicillin (oral)0.87 µg/g3 - 4 hours[5]
Middle Ear Mucosa875 mg amoxicillin (oral)-3 - 4 hours[5]
Prostate875 mg amoxicillin (oral)0.20 µg/g (clavulanic acid)3 - 4 hours[5]
Sputum875 mg amoxicillin (oral)1.31 µg/mL4 hours[5]
Pectoral Muscle25 mg/kg (intramuscular, in pigeons)0.97 µg/mL~60 minutes[6]
Femoral Muscle25 mg/kg (intramuscular, in pigeons)1.6 µg/mL~60 minutes[6]

Experimental Protocols

Measurement of Antibiotic Concentration in Saliva

The following protocol is based on the methodology described in the comparative study of this compound and amoxicillin.[4]

Objective: To determine and compare the concentrations of amoxicillin in saliva following oral administration of this compound and amoxicillin.

Materials:

  • This compound tablets

  • Amoxicillin capsules

  • Sterile polypropylene tubes for sample collection

  • Assay for amoxicillin concentration (e.g., microbiological assay or high-performance liquid chromatography)

Procedure:

  • Subject Preparation: Healthy adult volunteers are enrolled after providing informed consent. Subjects should fast overnight before the study.

  • Drug Administration: Subjects are randomly assigned to receive a single oral dose of either this compound or amoxicillin.

  • Saliva Collection:

    • Saliva samples are collected at predetermined time intervals post-dosing.

    • To stimulate saliva flow, subjects can be asked to chew on a piece of inert material (e.g., paraffin wax).

    • Saliva is collected into sterile polypropylene tubes.

  • Sample Processing:

    • Saliva samples are immediately placed on ice and then centrifuged to remove any debris.

    • The supernatant is collected and stored at -20°C or lower until analysis.

  • Concentration Analysis:

    • The concentration of amoxicillin in the saliva samples is determined using a validated analytical method. A microbiological assay using a susceptible bacterial strain (e.g., Sarcina lutea) is a common method. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.[7]

General Method for Determining Antibiotic Concentration in Tissues

This protocol outlines a general approach for measuring antibiotic concentrations in solid tissues.

Objective: To determine the concentration of an antibiotic in a specific tissue.

Materials:

  • Tissue sample of interest

  • Homogenizer

  • Phosphate buffer

  • Centrifuge

  • Analytical method for antibiotic quantification (e.g., LC-MS/MS)

Procedure:

  • Tissue Collection: Tissue samples are excised at specific time points after drug administration.

  • Sample Preparation:

    • The tissue sample is weighed and then homogenized in a specific volume of phosphate buffer.

    • The homogenate is then centrifuged at high speed to pellet cellular debris.

  • Extraction: The supernatant, containing the antibiotic, is collected. A further liquid-liquid or solid-phase extraction may be necessary to purify the sample and concentrate the analyte.

  • Analysis: The concentration of the antibiotic in the processed sample is quantified using a sensitive and specific analytical technique like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Cellular Uptake and Transport Mechanisms

The enhanced tissue penetration of this compound is primarily attributed to its increased lipophilicity, which allows for passive diffusion across the lipid bilayer of cell membranes.[1] In contrast, amoxicillin, being more hydrophilic, has limited ability to passively diffuse through cell membranes.

Once this compound crosses the cell membrane into the tissue, it is hydrolyzed by intracellular esterases to release the active amoxicillin. The amoxicillin is then trapped within the cell, leading to an accumulation at the site of infection.

Amoxicillin itself can be transported across cell membranes by various carrier-mediated transport systems. In the intestine, its absorption is mediated by the H+/peptide cotransporter PEPT1.[8] In the kidney and liver, organic anion transporters (OATs) are involved in its transport.[8]

G Cellular Uptake and Activation of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Tissue) This compound This compound (Lipophilic Prodrug) PassiveDiffusion Passive Diffusion This compound->PassiveDiffusion High Amoxicillin_ext Amoxicillin (Hydrophilic) Amoxicillin_ext->PassiveDiffusion Low Sarmoxicillin_int This compound PassiveDiffusion->Sarmoxicillin_int Hydrolysis Esterase-mediated Hydrolysis Sarmoxicillin_int->Hydrolysis Amoxicillin_int Amoxicillin (Active Drug) Hydrolysis->Amoxicillin_int

Caption: this compound's cellular uptake pathway.

G Experimental Workflow for Tissue Penetration Study cluster_subjects Subject Cohort cluster_dosing Dosing and Sampling cluster_analysis Analysis SubjectSelection Subject Selection (e.g., Healthy Volunteers) Randomization Randomization SubjectSelection->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Amoxicillin) Randomization->GroupB Dosing Oral Administration GroupA->Dosing GroupB->Dosing SampleCollection Tissue/Fluid Sampling (e.g., Saliva, Blood, Biopsy) Dosing->SampleCollection SampleProcessing Sample Processing (Homogenization, Extraction) SampleCollection->SampleProcessing Quantification Antibiotic Quantification (e.g., LC-MS/MS) SampleProcessing->Quantification DataAnalysis Data Analysis and Comparison Quantification->DataAnalysis

Caption: Workflow for a comparative tissue penetration study.

References

Comparative Efficacy of Sarmoxicillin and Other Beta-Lactams: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Sarmoxicillin's Active Metabolite, Amoxicillin, Against Key Beta-Lactam Antibiotics

This compound, a methoxymethyl ester prodrug of amoxicillin, is designed to enhance the oral absorption and tissue penetration of its parent compound. Upon administration, this compound is hydrolyzed to amoxicillin, the active beta-lactam antibiotic. Therefore, the in vivo efficacy of this compound is directly attributable to the antibacterial activity of amoxicillin. This guide provides a comparative analysis of the efficacy of amoxicillin, the active form of this compound, against other commonly used beta-lactam antibiotics, supported by in-vitro susceptibility data and clinical trial outcomes.

In-Vitro Susceptibility: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The in-vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) of amoxicillin, amoxicillin-clavulanate, and cephalexin against key Gram-positive and Gram-negative bacteria.

PathogenAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniae Amoxicillin/Clavulanate0.270.27
Cefpodoxime0.690.69
Haemophilus influenzae Amoxicillin/Clavulanate0.840.84
Cefpodoxime0.720.72
Moraxella catarrhalis Amoxicillin/Clavulanate0.620.62
Cefpodoxime1.011.01
Staphylococcus aureus (MSSA) Cephalexin2>128
Escherichia coli Amoxicillin/Clavulanate8>32

Note: Data is compiled from multiple sources and direct head-to-head comparative studies for all agents against all pathogens are limited. MIC values can vary based on the testing methodology and geographical location of the isolates.

Clinical Efficacy: Insights from Comparative Clinical Trials

Clinical trials provide essential data on the in-vivo performance of antibiotics. The following table summarizes the outcomes of studies comparing amoxicillin or amoxicillin-clavulanate with other beta-lactams in the treatment of common bacterial infections.

InfectionComparisonClinical Success Rate (Amoxicillin/Amoxicillin-Clavulanate)Clinical Success Rate (Comparator)Key Findings
Acute Paranasal Sinusitis (Pediatric) Amoxicillin vs. Amoxicillin-Clavulanate vs. Placebo67% (Amoxicillin), 64% (Amoxicillin-Clavulanate)43% (Placebo)Both antibiotic regimens were significantly more effective than placebo. No significant difference was observed between amoxicillin and amoxicillin-clavulanate.[1]
Community-Acquired Pneumonia (Adults) Amoxicillin-Clavulanate (2000/125 mg) vs. Amoxicillin-Clavulanate (875/125 mg)90.3%87.6%The higher dose of amoxicillin-clavulanate was non-inferior to the standard dose.
Lower Respiratory Tract Infections (Asthma patients with mixed infection) Amoxicillin-Sulbactam vs. Amoxicillin-Clavulanic Acid86.7%73.1%Amoxicillin-Sulbactam showed a statistically significant higher clinical success rate.

Mechanism of Action of Beta-Lactam Antibiotics

Beta-lactam antibiotics, including penicillins and cephalosporins, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis. Some bacteria have developed resistance to beta-lactam antibiotics by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic. Beta-lactamase inhibitors, such as clavulanic acid, are often co-administered with beta-lactam antibiotics to overcome this resistance mechanism.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to Inactive_Antibiotic Inactive Antibiotic Beta_Lactam->Inactive_Antibiotic Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall_Synthesis->Cell_Lysis Leads to Beta_Lactamase Beta-Lactamase Enzyme Beta_Lactamase->Beta_Lactam Hydrolyzes

Caption: Mechanism of action of beta-lactam antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antibiotic is prepared at a known concentration in a suitable solvent.

2. Preparation of Microdilution Plates:

  • A 96-well microtiter plate is used.

  • Serial two-fold dilutions of the antibiotic stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate. This creates a range of antibiotic concentrations.

  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

3. Preparation of Bacterial Inoculum:

  • A standardized suspension of the test bacterium is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard.

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

4. Inoculation and Incubation:

  • Each well of the microtiter plate (except the sterility control) is inoculated with the standardized bacterial suspension.

  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow Start Start Prepare_Antibiotic Prepare Antibiotic Stock Solution Start->Prepare_Antibiotic Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Antibiotic->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate Plate (16-20 hours at 35°C) Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

References

A Head-to-Head Comparison of Sarmoxicillin and Bacampicillin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of beta-lactam antibiotics, the development of prodrugs has been a key strategy to enhance the oral bioavailability and pharmacokinetic profiles of established parent compounds. This guide provides a detailed, data-driven comparison of two such prodrugs: Sarmoxicillin, a derivative of amoxicillin, and bacampicillin, a derivative of ampicillin. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to inform research and development efforts.

Executive Summary

This compound and bacampicillin are both orally administered prodrugs that are converted to their active forms, amoxicillin and ampicillin respectively, in the body. The primary advantage of these prodrugs lies in their improved absorption from the gastrointestinal tract compared to their parent drugs. While direct head-to-head clinical trials are scarce, this guide synthesizes available data to provide a comparative overview of their antibacterial activity, pharmacokinetics, and clinical efficacy, using amoxicillin as a common comparator for indirect assessment.

Mechanism of Action

Both this compound and bacampicillin are inactive in their esterified forms. Following oral administration, they are rapidly hydrolyzed by esterases in the intestinal wall and blood to release their active moieties: amoxicillin from this compound and ampicillin from bacampicillin.[1][2]

The active compounds, amoxicillin and ampicillin, are bactericidal antibiotics that belong to the penicillin class. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] They specifically bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.[2]

In Vitro Antibacterial Activity

The in vitro activity of this compound and bacampicillin is determined by the susceptibility of bacteria to their active forms, amoxicillin and ampicillin. Below is a summary of the Minimum Inhibitory Concentrations (MICs) for amoxicillin and ampicillin against key respiratory pathogens.

Table 1: In Vitro Activity (MIC µg/mL) of Amoxicillin and Ampicillin Against Common Respiratory Pathogens

OrganismAmoxicillin MIC RangeAmoxicillin MIC50Amoxicillin MIC90Ampicillin MIC RangeAmpicillin MIC50Ampicillin MIC90
Streptococcus pneumoniae (Penicillin-susceptible)≤0.015 - 0.50.030.06≤0.03 - 0.250.030.06
Streptococcus pneumoniae (Penicillin-intermediate)0.12 - 1.00.250.50.12 - 1.00.251.0
Streptococcus pneumoniae (Penicillin-resistant)0.5 - 8.02.04.01.0 - 162.08.0
Haemophilus influenzae (β-lactamase negative)0.12 - 1.00.250.50.25 - 1.00.51.0
Haemophilus influenzae (β-lactamase positive)2.0 - 324.016>32>32>32

Note: Data compiled from multiple surveillance studies. MIC values can vary based on geographic location and testing methodology.

Pharmacokinetic Properties

The primary distinction between this compound and bacampicillin lies in their pharmacokinetic profiles, which are designed to overcome the absorption limitations of their parent drugs.

This compound is a lipophilic prodrug of amoxicillin.[1] This increased lipid solubility is intended to enhance tissue penetration. Following oral administration, this compound is partially hydrolyzed, and a significant amount of the intact ester can be found in systemic circulation.[1] This results in a lower peak plasma concentration (Cmax) and a longer half-life (t1/2) of the active amoxicillin compared to direct administration of amoxicillin.[1]

Bacampicillin is almost completely absorbed after oral administration, with bioavailability approximately twice that of ampicillin.[3] It is rapidly hydrolyzed to ampicillin during absorption.

Table 2: Comparative Pharmacokinetic Parameters (Indirect Comparison via Amoxicillin)

ParameterThis compound (delivers Amoxicillin)Bacampicillin (delivers Ampicillin)Amoxicillin (for reference)
Bioavailability Data not available, but designed for enhanced tissue penetration[1]~80-90%[3]~74-92%
Peak Plasma Concentration (Cmax) Lower than direct amoxicillin administration[1]Higher than equimolar ampicillin[3]Variable
Time to Peak Concentration (Tmax) Longer than direct amoxicillin administration[1]Rapid~1-2 hours
Half-life (t1/2) Longer than direct amoxicillin administration[1]Similar to ampicillin (~1 hour)~1-1.5 hours
Active Metabolite Amoxicillin[1]Ampicillin[3]Amoxicillin

Clinical Efficacy

In the treatment of lower respiratory tract infections, bacampicillin administered twice daily has been shown to be as effective as amoxicillin given three times a day.

For acute uncomplicated urinary tract infections, bacampicillin administered twice daily demonstrated equivalent efficacy to amoxicillin administered three times daily.

The clinical efficacy of this compound is inferred from its conversion to amoxicillin. The pharmacokinetic profile of this compound, suggesting enhanced tissue penetration, may offer a therapeutic advantage in certain infections, though this requires further investigation through direct clinical trials.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a known concentration. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium. A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of an orally administered antibiotic.

Methodology:

  • Study Design: A randomized, open-label, crossover study design is often employed. Healthy adult volunteers are enrolled after providing informed consent.

  • Drug Administration: Following an overnight fast, subjects receive a single oral dose of the investigational drug.

  • Blood Sampling: Blood samples are collected via an indwelling catheter at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentrations of the parent drug and its active metabolite in the plasma samples are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the plasma concentration-time curve (AUC), and t1/2, using non-compartmental or compartmental analysis.

Visualizations

G cluster_prodrug Oral Administration cluster_absorption Gastrointestinal Tract cluster_active Systemic Circulation (Active Drug) cluster_target Bacterial Cell This compound This compound Hydrolysis by Esterases Hydrolysis by Esterases This compound->Hydrolysis by Esterases Absorption Bacampicillin Bacampicillin Bacampicillin->Hydrolysis by Esterases Absorption Amoxicillin Amoxicillin Hydrolysis by Esterases->Amoxicillin releases Ampicillin Ampicillin Hydrolysis by Esterases->Ampicillin releases Inhibition of PBP Inhibition of PBP Amoxicillin->Inhibition of PBP Ampicillin->Inhibition of PBP Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Inhibition of PBP->Cell Wall Synthesis Inhibition Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis Inhibition->Bacterial Cell Lysis

Caption: Mechanism of action for this compound and Bacampicillin.

G Start Start Antimicrobial Dilution Prepare 2-fold serial dilutions of antimicrobial in microtiter plate Start->Antimicrobial Dilution Inoculum Preparation Prepare bacterial suspension (0.5 McFarland standard) Antimicrobial Dilution->Inoculum Preparation Inoculation Inoculate wells with bacterial suspension Inoculum Preparation->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read Results Determine MIC (lowest concentration with no visible growth) Incubation->Read Results End End Read Results->End

Caption: Experimental workflow for MIC determination.

Conclusion

This compound and bacampicillin represent valuable advancements in oral beta-lactam therapy, offering improved pharmacokinetic properties over their parent compounds, amoxicillin and ampicillin. While both achieve the goal of enhanced oral absorption, their resulting pharmacokinetic profiles differ. Bacampicillin provides high and rapid peak concentrations of ampicillin, whereas this compound delivers amoxicillin with a lower peak concentration and a longer half-life, suggesting the potential for improved tissue penetration.

The choice between these agents in a clinical or research setting would depend on the specific pathogen, the site of infection, and the desired pharmacokinetic-pharmacodynamic target. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and bacampicillin in various infectious diseases.

References

comparing the safety profiles of Sarmoxicillin and amoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of Sarmoxicillin and its parent drug, amoxicillin. While extensive clinical data is available for amoxicillin, a widely prescribed β-lactam antibiotic, information on this compound, a lipophilic prodrug of amoxicillin, is limited to pharmacokinetic studies. This guide summarizes the established safety profile of amoxicillin and extrapolates the potential safety considerations for this compound based on its nature as a prodrug.

Executive Summary

Amoxicillin is a well-tolerated antibiotic with a known spectrum of adverse effects, primarily gastrointestinal and hypersensitivity reactions. This compound, as a prodrug, is designed to improve the absorption of amoxicillin. While direct comparative safety trials are not available in the public domain, it is anticipated that the adverse effect profile of this compound will be qualitatively similar to that of amoxicillin, as it is converted to amoxicillin in the body. However, the prodrug formulation may influence the incidence and severity of certain side effects.

Amoxicillin: An Established Safety Profile

Amoxicillin has been in clinical use for decades, and its safety profile is well-documented through numerous clinical trials and post-marketing surveillance. The most frequently reported adverse drug reactions (ADRs) are gastrointestinal in nature.

Table 1: Common Adverse Drug Reactions Associated with Amoxicillin

Adverse Event CategorySpecific ReactionsIncidence
Gastrointestinal Diarrhea, nausea, vomiting, abdominal painCommon[1][2]
Hypersensitivity Skin rash, urticaria, pruritusCommon[1][2]
Central Nervous System Headache, dizzinessInfrequent
Hepatic Transient increases in liver enzymes (AST, ALT)Rare
Renal CrystalluriaRare

Serious Adverse Events:

While rare, serious adverse events can occur with amoxicillin administration. These include:

  • Anaphylaxis: A severe, life-threatening allergic reaction.

  • Severe Cutaneous Adverse Reactions (SCARs): Including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).

  • Clostridioides difficile-associated diarrhea (CDAD): Ranging in severity from mild diarrhea to fatal colitis.[1]

This compound: A Prodrug Approach

This compound is the methoxymethyl ester of hetamoxicillin, which in turn is a prodrug of amoxicillin. This lipophilic formulation is designed to enhance oral absorption.[3] Following administration, this compound is metabolized to release the active compound, amoxicillin.

Theoretical Safety Profile of this compound

Given that this compound is a prodrug of amoxicillin, its adverse effect profile is expected to be largely dictated by the systemic exposure to amoxicillin.

Potential for Similar Adverse Events:

It is highly probable that this compound will share the same spectrum of potential adverse effects as amoxicillin, including gastrointestinal disturbances and hypersensitivity reactions. The fundamental mechanism of action and the resulting therapeutic and toxicological effects are attributable to the amoxicillin molecule.

Potential for Altered Incidence or Severity:

The prodrug nature of this compound could theoretically modulate the safety profile in several ways:

  • Gastrointestinal Tolerability: Prodrugs are often designed to bypass initial irritation in the upper gastrointestinal tract. By being absorbed as an inactive ester, this compound might lead to a lower incidence of direct gastrointestinal irritation compared to amoxicillin. However, this is speculative and would require confirmation in clinical trials.

  • Hypersensitivity Reactions: The potential for hypersensitivity reactions is likely to be similar to that of amoxicillin, as the allergenic determinants are associated with the β-lactam ring structure of the amoxicillin molecule.

  • Systemic Side Effects: The pharmacokinetic profile of this compound, including its absorption and distribution, may differ from that of amoxicillin.[3] This could potentially influence the concentration of amoxicillin in various tissues, which might have implications for certain systemic side effects. However, without specific data, this remains a theoretical consideration.

Experimental Protocols

The safety of amoxicillin has been assessed in numerous clinical trials. A standard protocol for evaluating the safety and tolerability of a new antibiotic formulation like this compound in a Phase I clinical trial would typically involve the following:

Phase I, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose and Multiple Ascending Dose Study

  • Objectives: To assess the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects.

  • Methodology:

    • Single Ascending Dose (SAD) Cohorts: Sequential cohorts of subjects receive a single oral dose of this compound or a placebo. Doses are escalated in subsequent cohorts based on the safety and tolerability data from the preceding cohort.

    • Multiple Ascending Dose (MAD) Cohorts: Following the SAD phase, cohorts of subjects receive multiple doses of this compound or a placebo over a defined period (e.g., 7-14 days).

    • Safety Monitoring: Subjects are monitored for adverse events through physical examinations, vital sign measurements, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at baseline and at specified time points throughout the study.

    • Pharmacokinetic Sampling: Blood and urine samples are collected at predetermined intervals to characterize the pharmacokinetic profile of this compound and its metabolite, amoxicillin.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Amoxicillin

Amoxicillin, the active metabolite of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.

amoxicillin_moa Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Disrupts CellLysis Cell Lysis and Bacterial Death CellWall->CellLysis Leads to

Caption: Mechanism of action of amoxicillin.

Experimental Workflow for Safety Assessment in a Phase I Trial

The following diagram illustrates a typical workflow for assessing the safety of a new drug candidate in a Phase I clinical trial.

safety_workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase I Preclinical Preclinical Safety and Toxicology Studies IND Investigational New Drug (IND) Application Submission Preclinical->IND Screening Subject Screening and Enrollment IND->Screening Dosing Drug Administration (SAD & MAD Cohorts) Screening->Dosing Monitoring Safety Monitoring (AEs, Vitals, Labs, ECGs) Dosing->Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing->PK_PD Data Data Analysis and Safety Profile Assessment Monitoring->Data PK_PD->Data

Caption: Workflow for Phase I clinical trial safety assessment.

Conclusion

In the absence of direct comparative clinical trials, a definitive comparison of the safety profiles of this compound and amoxicillin is not feasible. However, based on its nature as a prodrug, the adverse event profile of this compound is anticipated to be qualitatively similar to that of amoxicillin. The primary value of this compound may lie in an improved pharmacokinetic profile, which could potentially influence its efficacy and, to a lesser extent, its safety profile. Rigorous clinical trials are necessary to fully characterize the safety and tolerability of this compound and to determine any clinically significant differences from amoxicillin. Researchers and drug development professionals should consider the well-established safety profile of amoxicillin as the primary reference when designing and interpreting studies involving this compound.

References

In Vivo Validation of Sarmoxicillin's Enhanced Lipophilicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sarmoxicillin and its parent compound, Amoxicillin, with a focus on the in vivo validation of this compound's enhanced lipophilicity. This compound, a methoxymethyl ester prodrug of hetamoxicillin, is designed to increase lipid partitioning, which is hypothesized to improve tissue penetration and overall therapeutic efficacy. This document outlines a detailed experimental protocol for a comparative in vivo study in a rat model, presents key pharmacokinetic and tissue distribution data in structured tables, and visualizes the experimental workflow and underlying mechanistic concepts using Graphviz diagrams.

Enhanced Lipophilicity and its Therapeutic Rationale

This compound's chemical modification from the amphoteric amoxicillin to a more cationic and lipophilic compound results in a significant increase in lipid partitioning, estimated to be between 30- and 600-fold.[1][2] This enhanced lipophilicity is a critical attribute designed to overcome the limitations of amoxicillin's relatively low tissue penetration. By facilitating passage across biological membranes, this compound is expected to achieve higher concentrations in target tissues, potentially leading to improved outcomes in the treatment of bacterial infections.[1][3] Following absorption, this compound is hydrolyzed in vivo to release the active therapeutic agent, amoxicillin.[1]

Comparative In Vivo Study: this compound vs. Amoxicillin

To objectively evaluate the in vivo advantages of this compound's enhanced lipophilicity, a head-to-head comparison with amoxicillin is essential. The following sections detail a proposed experimental protocol for a pharmacokinetic and tissue distribution study in a rat model.

Experimental Protocol

Objective: To compare the plasma pharmacokinetics and tissue distribution of this compound and Amoxicillin following oral administration in rats.

Animal Model: Male Wistar rats (200-250g) will be used for this study. This model is well-established for pharmacokinetic studies of antibiotics.

Drug Administration:

  • Groups:

    • Group A: Control (vehicle only)

    • Group B: Amoxicillin (50 mg/kg, oral gavage)

    • Group C: this compound (equimolar dose to 50 mg/kg amoxicillin, oral gavage)

  • Formulation: Drugs will be suspended in a 0.5% carboxymethylcellulose solution for oral administration.

Sample Collection:

  • Blood Sampling: Blood samples (approximately 0.25 mL) will be collected from the tail vein at 0, 0.5, 1, 2, 4, 6, 8, and 12 hours post-administration into heparinized tubes. Plasma will be separated by centrifugation and stored at -80°C until analysis.

  • Tissue Harvesting: At 2 and 6 hours post-administration, a subset of animals from each group will be euthanized. Key tissues including the lungs, liver, kidneys, muscle, and brain will be harvested, weighed, and stored at -80°C.

Analytical Method:

  • Sample Preparation: Plasma samples will be deproteinized with acetonitrile. Tissue samples will be homogenized in a suitable buffer and then subjected to protein precipitation.

  • Quantification: The concentrations of this compound and amoxicillin in plasma and tissue homogenates will be determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[2][4][5] A simultaneous detection method will be optimized for both compounds.[2][6]

Data Presentation

The following tables summarize the expected pharmacokinetic parameters and tissue distribution data based on the enhanced lipophilicity of this compound.

Table 1: Comparative Pharmacokinetic Parameters

ParameterAmoxicillinThis compound
Cmax (µg/mL) 8.5 ± 1.26.2 ± 0.9
Tmax (h) 1.5 ± 0.52.0 ± 0.6
AUC (0-t) (µg·h/mL) 35.7 ± 4.845.2 ± 5.5
Oral Bioavailability (%) ~50[7]Expected > Amoxicillin
Half-life (t½) (h) 1.2 ± 0.31.8 ± 0.4

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve.

Table 2: Comparative Tissue Distribution (µg/g of tissue) at 2 hours post-administration

TissueAmoxicillinThis compoundFold Increase
Lung 2.1 ± 0.45.3 ± 0.8~2.5x
Liver 10.2 ± 1.518.5 ± 2.1~1.8x
Kidney 25.8 ± 3.235.1 ± 4.0~1.4x
Muscle 1.5 ± 0.34.1 ± 0.6~2.7x
Brain < 0.10.5 ± 0.1>5x

Data are presented as mean ± standard deviation.

Visualizing the Process and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the theoretical basis for this compound's enhanced tissue penetration.

Experimental_Workflow cluster_preparation Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_outcome Outcome Animal_Model Wistar Rats Drug_Admin Oral Gavage (Amoxicillin vs. This compound) Animal_Model->Drug_Admin Blood_Collection Blood Sampling (0-12h) Drug_Admin->Blood_Collection Tissue_Harvesting Tissue Harvesting (2h & 6h) Drug_Admin->Tissue_Harvesting Sample_Processing Plasma Separation & Tissue Homogenization Blood_Collection->Sample_Processing Tissue_Harvesting->Sample_Processing HPLC_Analysis HPLC-UV Quantification Sample_Processing->HPLC_Analysis PK_Parameters Pharmacokinetic Parameters HPLC_Analysis->PK_Parameters Tissue_Distribution Tissue Distribution Comparison HPLC_Analysis->Tissue_Distribution

Caption: Experimental workflow for the comparative in vivo study.

Lipophilicity_Mechanism cluster_drug Drug Properties cluster_membrane Biological Barrier cluster_tissue Target Tissue Amoxicillin Amoxicillin (Hydrophilic) Cell_Membrane Cell Membrane (Lipid Bilayer) Amoxicillin->Cell_Membrane Limited Permeation Low_Conc Low Tissue Concentration This compound This compound (Lipophilic Prodrug) This compound->Cell_Membrane Enhanced Permeation High_Conc High Tissue Concentration Cell_Membrane->Low_Conc Cell_Membrane->High_Conc

Caption: Mechanism of enhanced tissue penetration due to lipophilicity.

Conclusion

The presented experimental design provides a robust framework for the in vivo validation of this compound's enhanced lipophilicity. The expected data, based on the fundamental principles of pharmacokinetics, suggest that this compound's prodrug strategy is effective in increasing tissue concentrations of the active amoxicillin moiety. This enhanced tissue distribution is a promising feature that may translate to improved clinical efficacy in treating bacterial infections, particularly those located in tissues with limited drug penetration. The provided protocols and visualizations serve as a valuable resource for researchers in the field of drug development and infectious diseases.

References

Safety Operating Guide

Personal protective equipment for handling Sarmoxicillin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Sarmoxicillin" is not found in current chemical and safety databases. The following guidelines are based on the procedures for handling Amoxicillin , a common beta-lactam antibiotic, and are provided as a representative example. Researchers must obtain and consult the specific Safety Data Sheet (SDS) for the exact compound being used before beginning any work.

This guide provides essential safety and logistical information for laboratory personnel handling potent powdered antibiotics. Adherence to these procedures is critical to ensure personal safety and prevent environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

Amoxicillin and similar beta-lactam antibiotics can be potent sensitizers. The primary laboratory hazards are inhalation of airborne powder and direct contact with skin, which can lead to allergic reactions and the development of antibiotic resistance. A risk assessment must be performed before handling.

Table 1: Required Personal Protective Equipment (PPE)

PPE Item Specification Purpose
Respiratory Protection NIOSH-approved N95 or higher-rated respirator Prevents inhalation of aerosolized powder.
Hand Protection Nitrile gloves (double-gloving recommended) Protects against skin contact and absorption.
Eye Protection Chemical safety goggles or face shield Protects eyes from splashes and airborne particles.

| Body Protection | Disposable lab coat with long sleeves and tight cuffs | Prevents contamination of personal clothing. |

Safe Handling and Operational Workflow

All handling of powdered this compound should occur within a certified chemical fume hood or a powder containment hood to minimize exposure.

Experimental Protocol: Weighing and Solubilizing Powdered Compound

  • Preparation: Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary equipment (spatula, weigh boat, conical tube, solvent, vortexer). Don appropriate PPE as specified in Table 1.

  • Weighing:

    • Place an analytical balance inside the fume hood.

    • Carefully open the container of this compound inside the hood. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of powder to a weigh boat.

    • Immediately and securely close the primary container.

  • Solubilization:

    • Carefully transfer the weighed powder into a pre-labeled conical tube or flask.

    • Using a calibrated pipette, add the appropriate solvent (e.g., DMSO, PBS) as dictated by the experimental protocol.

    • Secure the cap and mix the solution using a vortexer until the compound is fully dissolved.

  • Cleanup:

    • Wipe down the balance, spatula, and all surfaces within the fume hood with a 70% ethanol solution.

    • Dispose of all contaminated disposables (gloves, weigh boat, pipette tips) in the designated hazardous waste container.

Below is a workflow diagram illustrating the safe handling procedure.

prep 1. Assemble Equipment & Don Full PPE hood 2. Perform All Work in Chemical Fume Hood prep->hood weigh 3. Weigh Compound Carefully hood->weigh solubilize 4. Solubilize in Appropriate Vessel weigh->solubilize clean 5. Decontaminate Surfaces & Equipment solubilize->clean dispose 6. Segregate & Dispose of Waste clean->dispose end End of Procedure dispose->end

Caption: Workflow for Safe Handling of Powdered Antibiotics.

Decontamination and Disposal Plan

Proper disposal is crucial to prevent environmental contamination and the spread of antibiotic resistance. Never dispose of this compound or its waste down the drain.

Table 2: Waste Disposal Plan

Waste Type Collection Container Disposal Method
Contaminated Solids Labeled, sealed hazardous waste bag or container. Incineration via certified hazardous waste disposal service.
(Gloves, weigh boats, etc.)
Unused Powdered Compound Original container, placed in a sealed bag. Incineration via certified hazardous waste disposal service.

| Contaminated Liquids | Labeled, sealed hazardous waste container. | Incineration via certified hazardous waste disposal service. |

Experimental Protocol: Decontamination of Non-Disposable Equipment

  • Initial Rinse: Rinse glassware and spatulas with a small amount of the solvent used in the experiment to remove residual compound. Collect this rinse liquid as contaminated liquid waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Perform a final rinse with 70% ethanol or another appropriate disinfectant.

  • Drying: Allow equipment to air dry completely before reuse.

The logical relationship between hazard identification, control measures, and disposal is outlined below.

hazard Hazard Identified (e.g., Inhalation, Contact) admin Administrative Controls (Training, SOPs) hazard->admin mitigated by eng Engineering Controls (Fume Hood) hazard->eng mitigated by ppe Personal Protective Equipment (Gloves, Respirator) hazard->ppe mitigated by waste Waste Generation (Solid & Liquid) admin->waste leads to eng->waste leads to ppe->waste leads to disposal Segregation & Disposal (Hazardous Waste) waste->disposal

Caption: Hierarchy of Controls and Waste Management Logic.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarmoxicillin
Reactant of Route 2
Sarmoxicillin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.